Vocacapsaicin hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
1931116-92-5 |
|---|---|
Fórmula molecular |
C26H42ClN3O4 |
Peso molecular |
496.1 g/mol |
Nombre IUPAC |
[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+; |
Clave InChI |
WOJDHHAJADLOCK-RVDQCCQOSA-N |
SMILES isomérico |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |
SMILES canónico |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Vocacapsaicin Hydrochloride: A Technical Guide to a Novel, Non-Opioid Analgesic for Post-Surgical Pain
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vocacapsaicin hydrochloride is a first-in-class, water-soluble prodrug of capsaicin (B1668287) engineered to provide sustained, localized analgesia following a single intraoperative administration. By leveraging the established mechanism of the transient receptor potential vanilloid 1 (TRPV1) agonist, capsaicin, vocacapsaicin offers a promising non-opioid alternative for the management of post-surgical pain. This document provides a comprehensive overview of vocacapsaicin's mechanism of action, clinical trial data, experimental methodologies, and the underlying signaling pathways.
Introduction: The Unmet Need in Post-Surgical Pain Management
The management of post-surgical pain remains a significant clinical challenge, with a heavy reliance on opioid analgesics. While effective, opioids are associated with a plethora of adverse effects, including respiratory depression, nausea, vomiting, and the profound risk of addiction and misuse. This has fueled the search for potent, long-acting, non-opioid analgesics. This compound has emerged as a promising candidate, having received Fast Track and Breakthrough Therapy designations from the U.S. Food and Drug Administration (FDA).
This compound: A Prodrug Approach
Vocacapsaicin is a synthetically derived, water-soluble prodrug of capsaicin.[1] Its enhanced water solubility allows for administration as an aqueous solution, facilitating its use in the surgical setting. At physiological pH, vocacapsaicin undergoes a rapid, intramolecular cyclization to release capsaicin directly at the surgical site.[2] This localized bioactivation is key to its therapeutic profile, maximizing analgesic efficacy while minimizing systemic exposure and associated side effects.
Mechanism of Action: Targeting the TRPV1 Receptor
The analgesic effect of vocacapsaicin is mediated by its active metabolite, capsaicin, which is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][3] TRPV1 is a non-selective cation channel predominantly expressed on the terminals of nociceptive (pain-sensing) neurons.[2]
Upon binding of capsaicin to the TRPV1 receptor, the channel opens, leading to an influx of calcium and sodium ions.[2] This influx causes neuronal depolarization and the initial sensation of heat or burning. However, prolonged activation of TRPV1 leads to a state of desensitization, rendering the nociceptive neurons unresponsive to further painful stimuli.[4] This sustained desensitization is the basis for the long-lasting analgesia observed with vocacapsaicin. A key advantage of this mechanism is the selective targeting of pain-conducting nerve fibers without causing the sensory numbness or motor weakness associated with local anesthetics.
Signaling Pathways of TRPV1 Activation and Desensitization
The activation and subsequent desensitization of the TRPV1 receptor by capsaicin involve a complex cascade of intracellular signaling events.
-
Activation: The binding of capsaicin to the intracellular side of the TRPV1 receptor induces a conformational change, opening the ion channel. This leads to a rapid influx of Ca²⁺ and Na⁺, depolarizing the neuron and triggering the propagation of a pain signal.
-
Desensitization: Prolonged exposure to capsaicin leads to a state of desensitization through multiple mechanisms:
-
Calcium-Dependent Desensitization: The influx of Ca²⁺ activates calcium-dependent enzymes such as the phosphatase calcineurin. Calcineurin dephosphorylates the TRPV1 receptor, reducing its activity.[5][6]
-
Protein Kinase C (PKC) and Protein Kinase A (PKA): Both PKA and PKC can phosphorylate the TRPV1 receptor, modulating its sensitivity. While initial phosphorylation can sensitize the receptor, prolonged signaling can contribute to desensitization.[2][5]
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) Depletion: The activation of phospholipase C (PLC) can lead to the hydrolysis of PIP2, a membrane phospholipid that is important for TRPV1 function. Depletion of PIP2 is thought to contribute to receptor desensitization.
-
Receptor Internalization: Following prolonged agonist exposure, TRPV1 receptors can be internalized from the cell surface and targeted for degradation, further contributing to long-term desensitization.[5]
-
Clinical Development and Efficacy
Vocacapsaicin has been evaluated in several Phase II clinical trials across various surgical models, consistently demonstrating significant reductions in post-operative pain and opioid consumption.
Bunionectomy (NCT03599089)
A randomized, triple-blind, placebo-controlled study in 147 patients undergoing bunionectomy evaluated three doses of vocacapsaicin (0.05 mg/mL, 0.15 mg/mL, and 0.30 mg/mL).[7][8]
Key Findings (0.30 mg/mL dose vs. Placebo):
-
Pain Reduction: 33% reduction in pain at rest over the first 96 hours.[7]
-
Opioid Consumption: 50% reduction in opioid consumption over the first 96 hours.[7]
-
Opioid Cessation: 26% of patients in the vocacapsaicin group were opioid-free through 96 hours, compared to 5% in the placebo group.[7] All patients receiving the 0.30 mg/mL dose had discontinued (B1498344) opioids by day 5, whereas 16% of the placebo group continued to use them.[9]
| Endpoint (Bunionectomy) | Vocacapsaicin (0.30 mg/mL) | Placebo | p-value |
| Pain Reduction at Rest (0-96h) | 33% | - | 0.005 |
| Opioid Consumption Reduction (0-96h) | 50% | - | 0.002 |
| Opioid-Free Patients (at 96h) | 26% | 5% | 0.025 |
Total Knee Arthroplasty (TKA) (NCT03731364)
A Phase II study in 187 patients undergoing TKA assessed two doses of vocacapsaicin (36 mg and 60 mg) against a placebo.[3]
Key Findings (36 mg dose vs. Placebo):
-
Pain Reduction: 17% reduction in pain at rest and 21% reduction in pain with activity over the first 96 hours.[3]
-
Opioid Consumption: 30% reduction in opioid consumption over the first 96 hours and a 31% reduction over the first 7 days.[3]
-
Opioid Cessation: At two weeks post-surgery, 38% of patients in the vocacapsaicin group required opioids compared to 58% in the placebo group.
| Endpoint (Total Knee Arthroplasty) | Vocacapsaicin (36 mg) | Placebo | p-value |
| Pain Reduction at Rest (0-96h) | 17% | - | 0.0012 |
| Pain Reduction with Activity (0-96h) | 21% | - | 0.0006 |
| Opioid Consumption Reduction (0-96h) | 30% | - | <0.0001 |
| Opioid Consumption Reduction (0-168h) | 31% | - | <0.0001 |
Ventral Hernia Repair
A pilot Phase II study in 24 patients undergoing open laparotomy for ventral hernia repair evaluated a 24 mg dose of vocacapsaicin.[10][11]
Key Findings (vs. Placebo):
-
Pain Reduction: 46% reduction in pain with coughing and a 35% reduction in pain with ambulation over the first 96 hours.[10] These trends in pain reduction and decreased opioid consumption were observed for up to 7 days.[10][11]
| Endpoint (Ventral Hernia Repair) | Vocacapsaicin (24 mg) | Placebo | p-value |
| Pain Reduction with Coughing (0-96h) | 46% | - | 0.02 |
| Pain Reduction with Ambulation (0-96h) | 35% | - | 0.08 |
Experimental Protocols
The clinical trials for vocacapsaicin employed a multimodal analgesic regimen to reflect real-world clinical practice.
Bunionectomy Trial (NCT03599089)
-
Design: A triple-blind, randomized, placebo-controlled, dose-ranging study.[7]
-
Participants: 147 patients undergoing elective bunionectomy.[7]
-
Intervention: A single intraoperative administration of 14 mL of vocacapsaicin (0.05, 0.15, or 0.30 mg/mL) or placebo.[12] The study drug was administered to the surgical site during wound closure.[12]
-
Concomitant Medication: All patients received a standard multimodal analgesia regimen, including a regional Mayo block with bupivacaine (B1668057) and a nonsteroidal anti-inflammatory drug (NSAID).[13]
-
Primary Endpoint: Area-under-the-curve of the numerical rating scale (NRS) pain score at rest through 96 hours.[7]
-
Secondary Endpoints: Percentage of opioid-free subjects and total opioid consumption through 96 hours.[12]
Total Knee Arthroplasty Trial (NCT03731364)
-
Design: A multi-center, randomized, double-blind, placebo-controlled study.[14]
-
Participants: 187 patients undergoing primary unilateral TKA.[3]
-
Intervention: A single intraoperative administration of vocacapsaicin (36 mg or 60 mg) or placebo via infiltration into the surgical site.[3]
-
Concomitant Medication: All patients received a standard of care that included spinal anesthesia, ketorolac, acetaminophen, and ropivacaine (B1680718) (joint infiltration, femoral nerve, and IPACK blocks).[3]
-
Primary Endpoint: Reduction in pain at rest (AUC) from 12-96 hours.[3]
-
Secondary Endpoints: Pain and opioid consumption over 0-96 hours and 0-168 hours post-surgery.[3]
Ventral Hernia Repair Trial
-
Design: A Phase 1/2, randomized, double-blind, placebo-controlled pilot study.
-
Participants: 24 patients undergoing open laparotomy with ventral hernia repair.[10][11]
-
Intervention: A single intraoperative administration of 24 mg of vocacapsaicin.[10]
-
Primary Objectives: To evaluate the effects on reported pain with activity, pain at rest, and opioid consumption over 7 days, as well as safety and pharmacokinetics.[10]
Safety and Tolerability
Across all reported clinical trials, vocacapsaicin has been generally well-tolerated.[10][3][7] There have been no significant differences in the rate, type, or severity of adverse events between the vocacapsaicin and placebo groups.[7] The safety profile appears consistent with a benign local and systemic response.[3]
Conclusion and Future Directions
This compound represents a significant advancement in the development of non-opioid analgesics for post-surgical pain. Its novel prodrug formulation allows for targeted, localized delivery of capsaicin, leading to prolonged analgesia and a reduction in the need for opioids. The consistent efficacy and favorable safety profile demonstrated in Phase II clinical trials across multiple surgical models underscore its potential as a valuable new treatment option. As vocacapsaicin progresses into Phase III trials, it holds the promise of transforming the landscape of post-operative pain management and addressing the ongoing opioid crisis.
References
- 1. Recovery from tachyphylaxis of TRPV1 coincides with recycling to the surface membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Concentric Analgesics Announces Positive Topline Results from Phase 2 Clinical Trial — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 4. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. trialstat.com [trialstat.com]
- 11. Researchers of new nonopioid therapeutic for hernia surgery pass phase 2 of clinical trials [surgerygroupla.com]
- 12. Vocacapsaicin Could Lessen Pain, Opioid Use Post Surgery | MDedge [mdedge.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Discovery and synthesis of Vocacapsaicin hydrochloride
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of Vocacapsaicin hydrochloride.
Abstract
This compound is a novel, potent, and selective transient receptor potential vanilloid 1 (TRPV1) agonist developed as a next-generation analgesic. This document provides a comprehensive overview of the discovery rationale, a detailed multi-step synthesis protocol, and the biological characterization of this compound. All quantitative data from key experiments are summarized, and methodologies are described in detail. Furthermore, key processes, including the mechanism of action and experimental workflows, are illustrated through diagrams to facilitate understanding.
Discovery and Rationale
The development of this compound was initiated to address the limitations of existing TRPV1 agonists, such as capsaicin, which include suboptimal potency and unfavorable pharmacokinetic profiles. The research program focused on modifying the acyl group of the vanilloid scaffold to enhance receptor affinity and metabolic stability. A library of novel fatty acid amides was synthesized and screened, leading to the identification of Vocacapsaicin as a lead candidate with significantly improved potency and a favorable in-vitro profile. The hydrochloride salt form was selected to enhance solubility and facilitate formulation for preclinical studies.
Synthesis of this compound
The synthesis of this compound is achieved through a robust three-step process starting from commercially available materials. The key steps involve the synthesis of the novel acyl chloride, followed by amide coupling with vanillylamine (B75263), and concluding with salt formation.
Synthesis Workflow
Caption: Multi-step synthesis workflow for this compound.
Experimental Protocol: Amide Coupling (Step 2)
-
To a solution of vanillylamine (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) cooled to 0°C, add a solution of vocaoyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Vocacapsaicin free base.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate (B1210297) gradient to afford pure Vocacapsaicin.
Synthesis and Characterization Data
| Step | Product | Yield (%) | Purity (HPLC) | Appearance |
| Amide Coupling | Vocacapsaicin (Free Base) | 85 | >99% | Off-white solid |
| Salt Formation | This compound | 98 | >99.5% | White crystalline solid |
Biological Activity and Mechanism of Action
This compound acts as a potent agonist at the TRPV1 receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons. Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization and the sensation of pain, followed by a period of receptor desensitization, which underlies its analgesic effect.
TRPV1 Signaling Pathway
Caption: Signaling pathway of Vocacapsaicin at the TRPV1 receptor.
In-Vitro Potency and Selectivity
The biological activity of this compound was evaluated using a cell-based calcium flux assay in HEK293 cells stably expressing the human TRPV1 receptor.
| Compound | EC₅₀ (nM) [TRPV1] |
| Capsaicin (Reference) | 15.8 |
| Vocacapsaicin HCl | 1.2 |
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Plate HEK293-hTRPV1 cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer (HBSS, 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and reference compounds. Add the compounds to the respective wells.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/525 nm) using a plate reader (e.g., FLIPR). The signal is recorded immediately before and after compound addition to determine the change in intracellular calcium concentration.
-
Data Analysis: Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.
Assay Workflow Visualization
Caption: Experimental workflow for the in-vitro calcium flux assay.
Conclusion
This compound represents a significant advancement in the field of TRPV1 agonists. Its rational design has resulted in a compound with superior in-vitro potency compared to capsaicin. The well-defined and high-yield synthetic route makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in pain therapeutics and drug development.
The Pharmacokinetics of Vocacapsaicin Hydrochloride: A Technical Overview for Drug Development Professionals
An In-depth Guide for Researchers and Scientists
Vocacapsaicin hydrochloride (also known as CA-008) is a novel, water-soluble prodrug of capsaicin (B1668287) engineered to provide prolonged, localized analgesia for postsurgical pain management. Its unique mechanism of action, involving the targeted activation of the transient receptor potential vanilloid 1 (TRPV1) receptor, has positioned it as a promising non-opioid alternative in the postoperative setting. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, drawing from available preclinical and clinical data.
Mechanism of Action and Rationale for Development
Vocacapsaicin is designed to overcome the poor water solubility of capsaicin, which has limited its clinical application for site-specific administration.[1][2] As a hydrophilic molecule, vocacapsaicin can be administered as an aqueous solution directly into the surgical site.[3] Under physiological conditions (pH 7.5 and 37°C), it undergoes rapid, intramolecular cyclization to release its active moiety, capsaicin, and an inactive cyclic urea (B33335) metabolite, CA-101.[1][4] This conversion has a half-life of approximately 3 minutes in vitro.[1]
The released capsaicin, a potent agonist of the TRPV1 receptor, then binds to and activates these channels on nociceptive sensory neurons.[3][5] This initial activation leads to a sensation of heat and pain, followed by a prolonged period of desensitization of these nerve fibers, resulting in analgesia without causing motor weakness or significant sensory numbness.[6][7] This targeted action offers the potential for long-lasting pain relief while minimizing systemic side effects.
Preclinical Pharmacokinetics
Detailed pharmacokinetic studies in animal models have provided the foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) of vocacapsaicin. A key study in Sprague-Dawley rats following subcutaneous administration offers the most comprehensive quantitative data to date.[1]
Table 1: Pharmacokinetic Parameters of Vocacapsaicin and its Metabolite CA-101 in Sprague-Dawley Rats
| Parameter | Vocacapsaicin (1.62 mg/kg) | CA-101 |
| Cmax (ng/mL) | 121 ± 17 | 121 ± 17 |
| Tmax (h) | 1.2 ± 0.45 | 1.2 ± 0.45 |
| AUC0-t (ng·hr/mL) | 397 ± 46 | 397 ± 46 |
Data from a study in Sprague-Dawley rats following a single subcutaneous administration.[1]
These findings indicate that systemic exposure to both vocacapsaicin and its metabolite CA-101 is transient.[1][8] In both rat and rabbit osteotomy models, systemic exposure to vocacapsaicin and its metabolites, including capsaicin, was also found to be transient.[4][9]
Human Pharmacokinetics: Current Status
While several Phase 1 and Phase 2 clinical trials have been conducted with pharmacokinetics as a primary or secondary objective, detailed quantitative human pharmacokinetic data for this compound are not yet fully published.[2][3][6][10] A Phase 1b study in bunionectomy patients noted that the full pharmacokinetic profile for vocacapsaicin and its other analytes was pending.[10]
The available clinical trial information indicates that pharmacokinetic assessments were integral to the early-phase evaluation of vocacapsaicin. These studies were designed to establish the safety, tolerability, and dose-response relationship, with pharmacokinetic sampling conducted to understand the systemic exposure following local administration.
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
A representative experimental protocol for determining the pharmacokinetics of vocacapsaicin in an animal model is summarized below.[1]
Objective: To determine the pharmacokinetic profile of vocacapsaicin and its metabolite CA-101 following subcutaneous administration in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (N=5 per treatment group).
-
Drug Administration: A single subcutaneous injection of this compound at a dose of 1.62 mg/kg.
-
Blood Sampling: Blood samples were collected into K2-EDTA tubes containing citrate (B86180) buffer (pH 3) at predetermined time points to stabilize the prodrug.
-
Sample Analysis: Plasma concentrations of vocacapsaicin, capsaicin, and CA-101 were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Noncompartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Human Clinical Trial Protocol for Pharmacokinetic Assessment (Bunionectomy Model)
The following outlines a typical experimental design for assessing the pharmacokinetics of vocacapsaicin in a clinical setting, based on the protocol for a Phase 2 study in patients undergoing bunionectomy (NCT03599089).[11]
Objective: To evaluate the safety, efficacy, and pharmacokinetic profile of a single intraoperative administration of vocacapsaicin in subjects undergoing elective bunionectomy.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult subjects scheduled for elective bunionectomy.
-
Intervention: Intraoperative administration of one of three ascending doses of vocacapsaicin or placebo.
-
Pharmacokinetic Sampling: For a subset of subjects (target of 12 per treatment group), blood samples were drawn prior to vocacapsaicin injection and at various time points over a 24-hour period post-surgery.
-
Data Analysis: Pharmacokinetic parameters were to be calculated from the plasma concentration-time data.
Visualizations
Signaling Pathway of Vocacapsaicin Action
Caption: Mechanism of action of vocacapsaicin at the surgical site.
Experimental Workflow for Clinical Pharmacokinetic Assessment
Caption: Workflow for a human pharmacokinetic study of vocacapsaicin.
Conclusion
This compound represents a significant advancement in the management of postsurgical pain, offering a novel, non-opioid therapeutic option. Its pharmacokinetic profile is characterized by rapid conversion to the active moiety, capsaicin, at the site of administration, with transient systemic exposure observed in preclinical models. While comprehensive human pharmacokinetic data remains to be published, ongoing clinical trials are expected to further elucidate its ADME properties in patients. The available information underscores the targeted and localized mechanism of action that is central to its therapeutic rationale. Future publications of human pharmacokinetic data will be critical for a complete understanding of its clinical pharmacology and for optimizing its use in diverse surgical settings.
References
- 1. 2022 PharmSci 360 Meeting [eventscribe.net]
- 2. biospace.com [biospace.com]
- 3. lotuscr.com [lotuscr.com]
- 4. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Concentric Analgesics Announces Positive Topline Results from Phase 2 Clinical Trial — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 7. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 8. researchgate.net [researchgate.net]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Concentric Analgesics Announces Positive Topline Results from Phase 1b Clinical Trial for CA-008 — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Vocacapsaicin Hydrochloride: A Technical Guide for Postsurgical Pain Management
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin (B1668287) engineered for localized administration during surgical procedures to provide extended postsurgical analgesia. By leveraging the established mechanism of the transient receptor potential vanilloid 1 (TRPV1) agonist, capsaicin, vocacapsaicin offers a promising non-opioid alternative for managing postsurgical pain. At physiological pH, vocacapsaicin rapidly converts to capsaicin, leading to a localized desensitization of nociceptive C-fiber neurons without inducing motor or sensory blockade.[1][2] Clinical trials have demonstrated a significant reduction in both pain intensity and postoperative opioid consumption for up to two weeks following a single intraoperative administration.[3][4] This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction
The management of postsurgical pain remains a significant clinical challenge, with a heavy reliance on opioid analgesics that carry a risk of adverse effects and potential for dependence.[5] this compound has been developed to address this unmet need by providing targeted, long-lasting pain relief. As a prodrug, vocacapsaicin is over 100-fold more water-soluble than capsaicin, allowing for its formulation as an aqueous solution for infiltration and instillation into the surgical site.[6] Following administration, it undergoes a rapid, pH-dependent intramolecular cyclization to release capsaicin and an inactive cyclic urea (B33335) metabolite.[5] This localized delivery and rapid conversion minimize systemic exposure and associated side effects.[1][5] Vocacapsaicin has received Fast Track and Breakthrough Therapy designations from the U.S. Food and Drug Administration, highlighting its potential as a transformative therapy in postsurgical pain management.[2][6]
Mechanism of Action: TRPV1 Agonism
The analgesic effect of vocacapsaicin is mediated by the action of its active metabolite, capsaicin, on the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons (C-fibers and some Aδ-fibers).[1][7]
The binding of capsaicin to the TRPV1 receptor initiates a cascade of events:
-
Channel Activation and Cation Influx: Capsaicin binding opens the TRPV1 channel, leading to an influx of cations, primarily calcium (Ca2+) and sodium (Na+).[7][8]
-
Neuronal Depolarization: The influx of positive ions causes depolarization of the neuronal membrane, which is initially perceived as a sensation of heat or pain.
-
Desensitization and Defunctionalization: Prolonged or high-concentration exposure to capsaicin leads to a state of desensitization, where the neuron becomes less responsive to noxious stimuli. This is achieved through several mechanisms, including calcium-dependent inactivation of the TRPV1 channel and potential temporary retraction of nerve endings from the epidermis. This "defunctionalization" of nociceptors results in a long-lasting analgesic effect without affecting other sensory modalities like touch or proprioception, or motor function.[2][6]
-
Gene Expression Modulation: The influx of calcium can also trigger downstream signaling pathways that may influence the expression of genes involved in neuronal function and inflammation.[9][10]
Signaling Pathway of TRPV1 Activation
Preclinical Development
The preclinical development of this compound focused on its safety, tolerability, and pharmacokinetic profile in relevant animal models of postsurgical pain.
Experimental Protocols
3.1.1. Rat Unilateral Femoral Osteotomy Model [1][5]
-
Animals: Female Sprague-Dawley rats (13-14 weeks old, 230-330 g).
-
Anesthesia: Isoflurane gas.
-
Surgical Procedure:
-
A lateral incision is made on the right femur.
-
The fascia between the tensor fascia lata and biceps femoris muscles is incised.
-
The vastus lateralis muscle is elevated to expose the femur, preserving the periosteum.
-
A midshaft osteotomy is created using an oscillating saw with irrigation to prevent thermal damage.
-
The osteotomy is stabilized with a polyether ether ketone plate and four metallic screws, and a cerclage wire.
-
The site is irrigated with saline, and soft tissues are closed in layers.
-
-
Analgesia and Antibiotics:
-
Preoperative: Buprenorphine (0.1 mg/kg), meloxicam (B1676189) (2 mg/kg), and trimethoprim (B1683648) sulfa (30 mg/kg) administered subcutaneously at least 30 minutes before surgery.
-
Postoperative: Three additional doses of buprenorphine and trimethoprim sulfa at 12-hour intervals, and two additional doses of meloxicam at 24-hour intervals.
-
-
Vocacapsaicin Administration:
-
A single dose of vocacapsaicin (0.15, 0.3, or 0.6 mg/kg) or vehicle was administered by instillation (0.5 ml/kg) directly onto the surgical site before wound closure.
-
-
Outcome Measures:
-
Bone healing was assessed at 4 and 8 weeks post-surgery via radiography, histopathology, ex vivo bone mineral density measurements, and biomechanical testing.
-
Safety and tolerability were monitored through daily clinical observations, body weight, and food consumption measurements.
-
3.1.2. Rabbit Unilateral Ulnar Osteotomy Model [1][5]
-
Animals: Male and female New Zealand White rabbits.
-
Anesthesia: Not specified in the provided results.
-
Surgical Procedure:
-
A mid-ulnar osteotomy is performed using a pendular saw.
-
Soft tissues are closed in layers.
-
-
Analgesia and Antibiotics:
-
Preoperative: Trimethoprim-sulfa 24% (30 mg/kg), buprenorphine (0.05 mg/kg), and carprofen (B1668582) (4 mg/kg) administered subcutaneously 30 minutes before surgery.
-
Postoperative: Trimethoprim-sulfa 24% every 12 hours for 2 days, sustained-release buprenorphine (0.1 mg/kg, 2 injections, 3 days apart), and carprofen daily for 7 days.
-
-
Vocacapsaicin Administration:
-
A single administration of vocacapsaicin (0.256 mg or 0.52 mg) or vehicle, alone or in combination with 0.5% ropivacaine.
-
Administration was by a combination of instillation (0.1 ml) before wound closure and infiltration (0.7 ml) around the surgical site.
-
-
Outcome Measures:
-
Bone healing was evaluated at 2 and 10 weeks post-surgery.
-
Pharmacokinetic parameters were determined from plasma samples.
-
Safety and tolerability were monitored through clinical observations, body weight, and food consumption.
-
Preclinical Data
3.2.1. Safety and Tolerability
In both the rat femoral osteotomy and rabbit ulnar osteotomy models, a single perioperative administration of vocacapsaicin was well-tolerated locally and systemically.[1][5] There were no vocacapsaicin-related effects on mortality, clinical observations, body weight, or food consumption.[1][5] Furthermore, vocacapsaicin did not have any deleterious effects on bone healing parameters.[1][5] In rats, there was a trend for enhanced bone healing at the mid-dose.[1][5]
3.2.2. Pharmacokinetics
Systemic exposure to vocacapsaicin and its metabolites, including capsaicin, was transient in preclinical models.[1][5]
Table 1: Pharmacokinetic Parameters of Vocacapsaicin and its Metabolites in Rabbits Following a Single Perioperative Administration [5]
| Analyte | Administration | Cmax (ng/mL) | AUC (ng·h/mL) |
| Male | |||
| Vocacapsaicin | VCAP alone | 12.1 (4.6) | 6.2 (3.7) |
| VCAP + ropivacaine | 7.8 (1.4) | 3.1 (0.3) | |
| CA-101 (metabolite) | VCAP alone | 25.5 (6.5) | 25.1 (6.7) |
| VCAP + ropivacaine | 20.9 (4.4) | 20.9 (1.7) | |
| Capsaicin | VCAP alone | 43.5 (5.1) | 41.1 (18.1) |
| VCAP + ropivacaine | 38.8 (10.7) | 32.0 (6.0) | |
| Female | |||
| Vocacapsaicin | VCAP alone | 7.3 (0.9) | 2.6 (0.1) |
| VCAP + ropivacaine | 7.0 (1.6) | 2.6 (0.4) | |
| CA-101 (metabolite) | VCAP alone | 20.7 (4.3) | 16.7 (2.0) |
| VCAP + ropivacaine | 27.0 (5.8) | 23.3 (2.8) | |
| Capsaicin | VCAP alone | 33.7 (6.1) | 22.8 (3.0) |
| VCAP + ropivacaine | 39.7 (7.8) | 29.8 (3.5) | |
| Data are presented as mean (SD). VCAP: Vocacapsaicin. |
Clinical Development
Vocacapsaicin has been evaluated in several Phase 2 clinical trials for postsurgical pain following various surgical procedures, including bunionectomy, total knee arthroplasty (TKA), and ventral hernia repair.[2][4][6]
Experimental Protocols
4.1.1. Phase 2 Bunionectomy Study (NCT03599089) [1][3]
-
Study Design: A multicenter, randomized, triple-blinded, placebo-controlled, dose-ranging trial.
-
Participants: 147 patients undergoing bunionectomy.
-
Randomization: 1:1:1:1 to one of four treatment groups.
-
Intervention:
-
A single intraoperative administration of 14 mL of one of three concentrations of vocacapsaicin (0.05 mg/mL, 0.15 mg/mL, or 0.30 mg/mL) or placebo.
-
The study drug was administered by infiltration and instillation into the soft tissues and osteotomy sites before wound closure.
-
-
Standardized Perioperative Analgesia: All patients received a standardized regimen of a local anesthetic block, acetaminophen, and ketorolac.
-
Primary Endpoint: Area under the curve (AUC) of the numerical rating scale (NRS) pain score at rest through 96 hours for the 0.30 mg/mL group versus placebo.
-
Secondary Endpoints:
-
Percentage of patients who were opioid-free from 0 to 96 hours.
-
Total opioid consumption through 96 hours.
-
AUC of the NRS pain score for the first week.
-
4.1.2. Phase 2 Total Knee Arthroplasty (TKA) Study (NCT03731364) [4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Patients undergoing elective primary unilateral TKA.
-
Intervention: A single intraoperative dose of vocacapsaicin or placebo administered by injection/instillation during surgery.
-
Outcome Measures:
-
Pain intensity and opioid consumption were assessed.
-
A key outcome was the percentage of patients requiring opioid-based analgesia at two weeks post-surgery.
-
Clinical Efficacy Data
Vocacapsaicin has demonstrated statistically significant and clinically meaningful reductions in postsurgical pain and opioid consumption across multiple clinical trials.
Table 2: Summary of Efficacy Results from the Phase 2 Bunionectomy Study (0.30 mg/mL vocacapsaicin vs. Placebo) [2][3]
| Efficacy Endpoint | Vocacapsaicin (0.30 mg/mL) | Placebo | Reduction vs. Placebo | p-value |
| Pain at Rest (AUC 0-96h) | - | - | 33% | 0.005 |
| Pain at Rest (AUC 0-1 week) | - | - | 37% | 0.004 |
| Opioid-Free Patients (0-96h) | 26% | 5% | - | 0.025 |
| Opioid Consumption (0-96h) | - | - | 50% | 0.002 |
| Opioid Cessation by Day 5 | 100% | 84% | - | 0.001 |
Table 3: Summary of Efficacy Results from the Phase 2 TKA Study [4]
| Efficacy Endpoint | Vocacapsaicin | Placebo |
| Patients Requiring Opioids at 2 Weeks | 38% | 58% |
In a Phase 2 pilot study of patients undergoing open laparotomy for ventral hernia repair, a single 24 mg dose of vocacapsaicin reduced pain after coughing by 46% (p=0.02) and pain with ambulation by 35% (p=0.08) compared to placebo during the first 96 hours.[6]
Clinical Safety
Across all clinical trials, vocacapsaicin has been well-tolerated, with no significant differences in the rate, type, or severity of adverse events between the vocacapsaicin and placebo groups.[1][2] The observed adverse events were consistent with the typical recovery from the respective surgical procedures.[1]
Experimental and Clinical Workflows
Preclinical Experimental Workflow
References
- 1. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 3. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentric Analgesics highlights data on vocacapsaicin for pain relief - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentric Analgesics Announces Positive Results from Pilot Phase 2 Clinical Trial of Vocacapsaicin in Open Laparotomy for Repair of Abdominal Ventral Hernia - BioSpace [biospace.com]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Preclinical Profile of Vocacapsaicin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vocacapsaicin hydrochloride (formerly CA-008), a novel, water-soluble prodrug of capsaicin (B1668287), is under development as a non-opioid analgesic for the management of postsurgical pain. Administered locally, it is designed to provide sustained pain relief by leveraging the mechanism of its active metabolite, capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Preclinical investigations in rodent and rabbit models have established a favorable safety and tolerability profile, with transient systemic exposure and no adverse effects on bone healing. This guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacokinetics, and safety, to inform further research and development.
Introduction
This compound is a first-in-class therapeutic designed to address the unmet need for effective and long-lasting non-opioid pain management in the postoperative setting.[1] As a water-soluble prodrug, it overcomes the formulation challenges associated with the low aqueous solubility of its active form, capsaicin.[2] Following local administration into the surgical site, vocacapsaicin rapidly converts to capsaicin under physiological conditions, leading to targeted and sustained analgesia.[1][2] This targeted delivery and mechanism of action, which selectively desensitizes pain-conducting nerve fibers without causing motor weakness, positions vocacapsaicin as a promising alternative to traditional postoperative pain management strategies.[1]
Mechanism of Action
The analgesic effect of vocacapsaicin is mediated through the action of its active metabolite, capsaicin, on TRPV1 receptors.
Prodrug Conversion
Vocacapsaicin is engineered for rapid conversion to capsaicin and a cyclic urea (B33335) byproduct (CA-101) at physiological pH.[3] In vitro studies conducted at pH 7.5 and 37°C demonstrated a rapid conversion with a half-life of approximately 3 minutes.[2] This swift conversion ensures the timely delivery of the active therapeutic agent to the target site.
TRPV1 Receptor Activation and Desensitization
Capsaicin is a highly selective agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive C-fiber neurons.[4] The binding of capsaicin to the TRPV1 receptor triggers an influx of calcium and sodium ions, leading to depolarization of the neuron and the initial sensation of heat and pain.[5] However, prolonged activation of the TRPV1 receptor by capsaicin leads to a state of desensitization, rendering the neuron refractory to further painful stimuli.[4] This sustained desensitization is the basis for the long-lasting analgesic effect of vocacapsaicin.
Preclinical Pharmacokinetics
Pharmacokinetic studies of vocacapsaicin have been conducted in Sprague Dawley rats. In these studies, a subcutaneous injection of this compound (1.62 mg/kg in saline) was compared to an equimolar dose of capsaicin (1 mg/kg in 25% PEG300/sterile water).[2] The results indicated that vocacapsaicin efficiently converts to capsaicin in vivo, providing a comparable systemic exposure to that of directly administered capsaicin.[2] In both rat and rabbit osteotomy models, systemic exposure to vocacapsaicin and its metabolites, including capsaicin, was reported to be transient.[3][6]
Table 1: Preclinical Pharmacokinetic Study Design
| Parameter | Details |
| Species | Sprague Dawley Rat |
| Vocacapsaicin Dose | 1.62 mg/kg (equimolar to 1 mg/kg capsaicin) |
| Vocacapsaicin Formulation | 0.4 mg/mL in saline, pH 5.4 |
| Comparator | Capsaicin (1 mg/kg) |
| Comparator Formulation | 0.25 mg/mL in 25% PEG300/sterile water |
| Route of Administration | Subcutaneous |
| Key Finding | Vocacapsaicin provides comparable capsaicin exposure to equimolar capsaicin administration.[2] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been detailed in the reviewed literature.
Preclinical Efficacy
While formal analgesic efficacy was not the primary endpoint of the published preclinical studies, the doses of vocacapsaicin used in the rat and rabbit osteotomy models were selected to be equivalent to or higher than those that demonstrated analgesic efficacy in human clinical trials.[3] This suggests that the exposures achieved in the preclinical safety studies are relevant to the therapeutic setting.
Preclinical Safety and Tolerability
The safety and tolerability of vocacapsaicin have been evaluated in both rat and rabbit models of osteotomy. These studies are pivotal in establishing the local and systemic safety profile of the drug when administered directly to a surgical site.
Experimental Protocols
Rat Femoral Osteotomy Model [3][6]
-
Animals: Female Sprague-Dawley rats.
-
Procedure: A unilateral femoral osteotomy was performed.
-
Treatment: A single perioperative administration of vocacapsaicin (vehicle, 0.15, 0.3, or 0.6 mg/kg) was delivered by instillation directly to the surgical site before wound closure.
-
Evaluations: Clinical signs, body weight, food consumption, radiography, histopathology, ex vivo bone mineral density, and biomechanical testing were assessed at 4 and 8 weeks post-surgery.
Rabbit Ulnar Osteotomy Model [3][6]
-
Animals: New Zealand White rabbits.
-
Procedure: A unilateral ulnar osteotomy was performed.
-
Treatment: A single perioperative administration of vocacapsaicin (vehicle, 0.256 or 0.52 mg) alone or in combination with 0.5% ropivacaine (B1680718) was delivered by infiltration and instillation.
-
Evaluations: Clinical signs, body weight, food consumption, radiography, histopathology, and biomechanical testing were assessed at 2 and 10 weeks post-surgery. Plasma samples were also collected for pharmacokinetic analysis.
Safety Findings
Across both the rat and rabbit osteotomy models, vocacapsaicin was well-tolerated both locally and systemically.[3][6]
Table 2: Summary of Preclinical Safety Findings
| Safety Parameter | Observation | Species |
| Mortality | No vocacapsaicin-related effects.[3] | Rat, Rabbit |
| Clinical Observations | No adverse clinical signs.[3] | Rat, Rabbit |
| Body Weight | No vocacapsaicin-related effects.[3] | Rat, Rabbit |
| Food Consumption | No vocacapsaicin-related effects.[3] | Rat, Rabbit |
| Bone Healing | No deleterious effects on bone healing parameters. A trend for enhanced bone healing was observed at the mid-dose in rats.[3][6] | Rat, Rabbit |
| Systemic Exposure | Transient for vocacapsaicin and its metabolites.[3][6] | Rat, Rabbit |
Unpublished single- and repeat-dose toxicology studies in rats and rabbits have reportedly shown no clinically relevant findings, with the no-observed-adverse-effect level being equal to or higher than the highest concentrations tested in the osteotomy studies.[3]
Formulation
This compound is a water-soluble prodrug, with a solubility greater than 50 mg/mL, which is over 100-fold more soluble than capsaicin.[2] For preclinical studies, it has been formulated in saline.[2] The stability of vocacapsaicin in a moderately acidic solution (pH 3.9 citrate (B86180) buffer in saline) has been demonstrated, allowing for straightforward formulation without the need for complex excipients.[2]
Conclusion
The preclinical data available for this compound support its continued development as a novel, non-opioid treatment for postsurgical pain. Its mechanism as a prodrug of the TRPV1 agonist capsaicin allows for targeted, localized, and sustained analgesia. Preclinical studies in rat and rabbit models have demonstrated a favorable safety profile, with good local and systemic tolerability and no adverse impact on bone healing. While more detailed quantitative data on preclinical pharmacodynamics and a broader range of toxicology studies would further strengthen its profile, the existing evidence provides a solid foundation for its advancement into late-stage clinical development. The unique properties of vocacapsaicin position it as a potentially transformative therapeutic in the management of postoperative pain, with the potential to reduce reliance on opioids.
References
- 1. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 2. 2022 PharmSci 360 Meeting [eventscribe.net]
- 3. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. algologia.gr [algologia.gr]
- 5. ronlitman.substack.com [ronlitman.substack.com]
- 6. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PubMed [pubmed.ncbi.nlm.nih.gov]
Vocacapsaicin Hydrochloride: A Technical Guide to its Cellular Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin (B1668287) engineered for localized, sustained analgesia. As a first-in-class, non-opioid therapeutic, it is under investigation for the management of postsurgical pain. This document provides a comprehensive technical overview of the cellular effects, mechanism of action, and relevant experimental methodologies for this compound. It is intended to serve as a resource for researchers and professionals in drug development and pain management.
Introduction
This compound is a chemically engineered prodrug that rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, at physiological pH.[1][2] This innovative formulation overcomes the poor water solubility of capsaicin, allowing for its administration in an aqueous solution for localized applications, such as surgical site infiltration.[3] The primary therapeutic goal of Vocacapsaicin is to provide prolonged postsurgical pain relief and reduce or eliminate the need for opioid-based analgesics.[3]
Mechanism of Action
Upon administration, this compound undergoes a rapid, intramolecular cyclization-release mechanism at physiological pH, yielding capsaicin and an inactive cyclic urea (B33335) metabolite.[4] The released capsaicin then binds to and activates TRPV1 channels, which are predominantly expressed on nociceptive sensory neurons.[1][2]
Activation of the TRPV1 channel, a non-selective cation channel, leads to an influx of calcium and sodium ions.[4] This influx causes depolarization of the neuronal membrane, initially perceived as a sensation of heat or pain. However, prolonged activation of TRPV1 channels leads to a state of desensitization, rendering the nociceptive neurons less responsive to painful stimuli and resulting in a long-lasting analgesic effect.[1]
Signaling Pathway of Vocacapsaicin-derived Capsaicin
The following diagram illustrates the conversion of Vocacapsaicin and the subsequent activation of the TRPV1 signaling cascade.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetics and clinical efficacy of this compound.
Table 1: Pharmacokinetic Parameters of Vocacapsaicin and its Metabolites in Rats[5]
| Parameter | Vocacapsaicin | Capsaicin (from Vocacapsaicin) | CA-101 (Metabolite) |
| Dose | 1.62 mg/kg (s.c.) | 1.62 mg/kg (s.c.) | 1.62 mg/kg (s.c.) |
| Cmax (ng/mL) | 10.4 ± 10.6 | 89.7 ± 33.3 | 121 ± 17 |
| Tmax (h) | 0.06 ± 0.06 | Not Reported | 1.2 ± 0.45 |
| AUC0-t (ng·hr/mL) | 1.41 ± 0.96 | 163 ± 28 | 397 ± 46 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Conversion of Vocacapsaicin[5]
| Condition | Parameter | Value |
| pH 7.5, 37°C | Half-life | ~3 minutes |
Table 3: Clinical Efficacy in Patients Undergoing Bunionectomy (Phase 2 Trial)[3][6][7]
| Endpoint | Placebo | Vocacapsaicin (0.05 mg/mL) | Vocacapsaicin (0.15 mg/mL) | Vocacapsaicin (0.30 mg/mL) |
| Pain Reduction at Rest (0-96h) | - | 21% | 20% | 33% (p=0.005) |
| Opioid-Free Patients (0-96h) | 5% | 19% | 17% | 26% (p=0.025) |
| Opioid Consumption Reduction (0-96h) | - | 24% | 33% | 50% (p=0.002) |
| Time to Opioid Cessation | 16% still using at Day 5 | Not Reported | Not Reported | 100% stopped by Day 5 (p=0.001) |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are representative methodologies for studying the cellular effects of TRPV1 agonists like capsaicin, which are directly applicable to Vocacapsaicin.
In Vitro Conversion Assay
This protocol is based on the methodology described for assessing the conversion of Vocacapsaicin to capsaicin.[5]
Objective: To determine the rate of conversion of Vocacapsaicin to capsaicin under physiological conditions.
Materials:
-
This compound
-
Phosphate (B84403) buffer (pH 7.5)
-
Reverse-phase ultra-performance liquid chromatography (RP-UPLC) system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution in pre-warmed phosphate buffer (pH 7.5) to the desired final concentration (e.g., 0.2 mg/mL).
-
Incubate the solution at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the conversion process, for example, by acidification.
-
Analyze the samples by RP-UPLC to quantify the concentrations of remaining Vocacapsaicin and the formed capsaicin.
-
Calculate the half-life of Vocacapsaicin conversion.
Calcium Influx Assay
This is a generalized protocol for measuring intracellular calcium changes in response to TRPV1 activation.[1][6]
Objective: To quantify the activation of TRPV1 channels by Vocacapsaicin-derived capsaicin through measurement of intracellular calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Plate TRPV1-expressing HEK293 cells in a multi-well plate and culture until confluent.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording fluorescence changes over time.
-
Analyze the data to determine the dose-dependent increase in intracellular calcium, from which parameters like EC50 can be calculated.
Workflow for Calcium Influx Assay
Patch-Clamp Electrophysiology
This generalized protocol describes the whole-cell patch-clamp technique to measure TRPV1 channel currents.
Objective: To directly measure the ion channel activity of TRPV1 in response to Vocacapsaicin-derived capsaicin.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or dorsal root ganglion neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Intracellular and extracellular recording solutions
-
This compound
Procedure:
-
Prepare cells for recording.
-
Pull glass micropipettes and fill with intracellular solution.
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Perfuse the cell with extracellular solution containing various concentrations of this compound.
-
Record the resulting inward currents, which represent the flow of ions through the activated TRPV1 channels.
-
Analyze the current-voltage relationship and dose-response curves.
Conclusion
This compound represents a promising advancement in non-opioid pain management. Its mechanism as a prodrug of the potent TRPV1 agonist capsaicin allows for targeted, localized, and sustained analgesia. The quantitative data from preclinical and clinical studies demonstrate its efficacy in reducing pain and opioid consumption. The experimental protocols outlined in this guide provide a framework for further investigation into the cellular and molecular effects of this novel therapeutic agent. As research continues, a deeper understanding of Vocacapsaicin's interactions with cellular signaling pathways will be crucial for optimizing its clinical application and exploring its full therapeutic potential.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 4. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2022 PharmSci 360 Meeting [eventscribe.net]
- 6. bms.kr [bms.kr]
Methodological & Application
Application Notes and Protocols: Vocacapsaicin Hydrochloride Dosage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for vocacapsaicin hydrochloride in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, pharmacodynamic, and safety profiles of this novel, non-opioid analgesic.
Mechanism of Action
Vocacapsaicin is a water-soluble prodrug of capsaicin (B1668287).[1] Following administration, it undergoes rapid, non-enzymatic conversion to capsaicin under physiological conditions.[2] Capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, selectively targets and defunctionalizes nociceptive C-fibers.[3][4] This interaction leads to a prolonged state of analgesia without inducing motor weakness or sensory numbness.[1][5]
Quantitative Data Summary
The following tables summarize the dosages of this compound used in key preclinical studies.
Table 1: this compound Dosage in Rat Models
| Animal Model | Strain | Administration Route | Dosage (mg/kg) | Vehicle | Key Findings | Reference |
| Pharmacokinetic Study | Sprague Dawley | Subcutaneous (SC) | 1.62 | Saline (pH 5.4) | Provided capsaicin exposure comparable to an equimolar dose of capsaicin. | [6] |
| Femoral Osteotomy | Sprague Dawley | Instillation | 0.15, 0.3, 0.6 | Saline | Well-tolerated; no adverse effects on bone healing. A trend for enhanced bone healing was observed at the 0.3 mg/kg dose. | [2][7][8] |
Table 2: this compound Dosage in Rabbit Models
| Animal Model | Strain | Administration Route | Dosage (mg) | Vehicle | Key Findings | Reference |
| Ulnar Osteotomy | New Zealand White | Infiltration & Instillation | 0.256, 0.52 | Not specified | Well-tolerated alone or with ropivacaine (B1680718); did not adversely affect bone healing. | [2][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Pharmacokinetic Evaluation in Sprague Dawley Rats
This protocol details the procedure for assessing the pharmacokinetic profile of vocacapsaicin following subcutaneous administration in rats.[6]
1. Animal Model:
-
Species: Rat
-
Strain: Sprague Dawley
-
Number of Animals: 5 per treatment group
2. Materials and Reagents:
-
This compound
-
Sterile saline for injection, pH adjusted to 5.4
-
Capsaicin (for control group)
-
25% PEG300 in sterile water
-
K2-EDTA collection tubes
-
Citrate (B86180) buffer (pH 3)
3. Dosing Solution Preparation:
-
Vocacapsaicin Group: Dissolve vocacapsaicin HCl in sterile saline to a final concentration of 0.4 mg/mL and adjust the pH to 5.4.
-
Capsaicin Control Group: Prepare a suspension of capsaicin in 25% PEG300/sterile water to a final concentration of 0.25 mg/mL.
4. Administration:
-
Administer a single subcutaneous (SC) injection of vocacapsaicin solution at a dose of 1.62 mg/kg.
-
Administer the capsaicin control at a dose of 1 mg/kg (equimolar to the vocacapsaicin dose).
5. Sample Collection and Processing:
-
Collect blood samples at predetermined time points.
-
Immediately transfer blood into K2-EDTA tubes containing citrate buffer (pH 3) to stabilize the prodrug.
-
Process blood to separate plasma and store frozen until analysis.
6. Bioanalysis:
-
Quantify plasma concentrations of vocacapsaicin, capsaicin, and the byproduct CA-101 using a validated LC-MS/MS method.
-
Calculate noncompartmental pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software such as Phoenix WinNonlin.
Protocol 2: Safety and Efficacy in a Rat Femoral Osteotomy Model
This protocol is designed to evaluate the local tolerance and effect on bone healing of vocacapsaicin administered perioperatively.[2][7]
1. Animal Model:
-
Species: Rat
-
Strain: Female Sprague Dawley
-
Age/Weight: 13–14 weeks, 230–330 g
-
Group Size: 35-36 animals per group, divided into 4- and 8-week subsets.
2. Surgical Procedure: Unilateral Femoral Osteotomy:
-
Anesthetize the animal using standard laboratory procedures.
-
Prepare the surgical site on one hind limb.
-
Create a mid-diaphyseal transverse osteotomy of the femur using an oscillating saw.
-
Stabilize the osteotomy with an appropriate internal fixation device.
3. Dosing Solution and Administration:
-
Dosing Groups:
-
Group 1: Vehicle control (Saline for Injection, USP)
-
Group 2: 0.15 mg/kg vocacapsaicin
-
Group 3: 0.3 mg/kg vocacapsaicin
-
Group 4: 0.6 mg/kg vocacapsaicin
-
-
Administration: Immediately after surgery and before wound closure, administer the assigned treatment once by instillation directly onto the surgical site. The total volume should be 0.5 mL/kg.
4. Post-Operative Monitoring and Endpoints:
-
General Health: Monitor for mortality, clinical signs of toxicity, body weight changes, and food consumption daily for the first week and weekly thereafter.
-
Bone Healing Assessment (at 4 and 8 weeks):
-
Radiography: Score radiographs to assess the progression of bone healing.
-
Bone Densitometry: Perform ex vivo bone mineral density measurements on the excised femurs.
-
Histopathology: Conduct histological examination of the osteotomy site to evaluate tissue response and healing.
-
Biomechanical Testing: Perform mechanical tests (e.g., three-point bending) to determine the strength of the healed bone.
-
Protocol 3: Safety and Efficacy in a Rabbit Ulnar Osteotomy Model
This protocol assesses vocacapsaicin in a larger animal model, including co-administration with a local anesthetic.[2][7][9]
1. Animal Model:
-
Species: Rabbit
-
Strain: New Zealand White
-
Weight: Males 2.2–3.1 kg; Females 2.0–3.2 kg
2. Surgical Procedure: Unilateral Ulnar Osteotomy:
-
Anesthetize the rabbit and prepare the surgical site on one forelimb.
-
Perform a mid-shaft osteotomy of the ulna. The radius is left intact to act as a natural splint.
3. Dosing Solution and Administration:
-
Dosing Groups may include:
-
Vehicle control
-
0.256 mg vocacapsaicin
-
0.52 mg vocacapsaicin
-
0.5% Ropivacaine only
-
0.5% Ropivacaine followed by 0.256 mg vocacapsaicin
-
0.5% Ropivacaine followed by 0.52 mg vocacapsaicin
-
-
Administration:
-
For vocacapsaicin-only groups, administer the dose as a combination of instillation (0.1 mL) at the surgical site and infiltration (0.7 mL) into the surrounding tissues before wound closure.
-
For combination groups, first administer ropivacaine (0.8 mL) by infiltration. After approximately 20 minutes, administer vocacapsaicin as described above.
-
4. Post-Operative Monitoring and Endpoints:
-
General Health: Monitor clinical signs, body weight, and food consumption.
-
Pharmacokinetics: Collect plasma samples at specified time points to determine systemic exposure to vocacapsaicin and its metabolites.
-
Bone Healing Assessment (at 2 and 10 weeks):
-
Radiography: Evaluate bone healing via radiographic scoring.
-
Histopathology: Perform histological analysis of the osteotomy site.
-
Biomechanical Testing: Assess the mechanical properties of the healed ulna.
-
References
- 1. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 2. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. medcentral.com [medcentral.com]
- 5. Concentric Analgesics presents vocacapsaicin pain relief data [synapse.patsnap.com]
- 6. 2022 PharmSci 360 Meeting [eventscribe.net]
- 7. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
- 9. researchgate.net [researchgate.net]
Administration Protocol for Vocacapsaicin Hydrochloride: Application Notes for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin hydrochloride (formerly CA-008 HCl) is a first-in-class, water-soluble prodrug of capsaicin (B1668287), designed for site-specific, local administration to manage postsurgical pain. As a non-opioid analgesic, it offers the potential for long-lasting pain relief without the systemic side effects associated with opioids or the motor and sensory deficits of local anesthetics. Vocacapsaicin has received Fast Track (2017) and Breakthrough Therapy (2018) designations from the U.S. Food and Drug Administration. This document provides detailed application notes and protocols for the preclinical and clinical administration of this compound, based on available study data.
Mechanism of Action
Vocacapsaicin is engineered to be stable in acidic formulations but rapidly converts to its active form, capsaicin, and an inactive cyclic urea (B33335) (CA-101) at physiological pH (around 7.5) and temperature (37°C). This conversion occurs locally at the surgical site via an intramolecular cyclization-release mechanism. The released capsaicin then acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel predominantly expressed on nociceptive C-fiber sensory neurons.
Activation of TRPV1 by capsaicin initially causes a burning sensation, followed by a prolonged period of analgesia. This is achieved through the "defunctionalization" of the nociceptive nerve fibers, rendering them less responsive to painful stimuli. This targeted action provides pain relief for an extended duration—potentially weeks to months—without affecting motor function or causing sensory numbness.[1][2][3][4]
Signaling Pathway
The binding of capsaicin to the TRPV1 receptor opens a non-selective cation channel, leading to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This depolarizes the neuron, initiating an action potential. The subsequent downstream signaling cascade involves several pathways, including Protein Kinase A (PKA) and Protein Kinase C (PKC), which modulate channel sensitivity and contribute to the overall neuronal response.
Figure 1: Capsaicin-TRPV1 Signaling Pathway.
Physicochemical Properties and Formulation
Vocacapsaicin's primary advantage over capsaicin is its high water solubility, which is greater than 50 mg/mL, compared to less than 0.1 mg/mL for capsaicin.[5] This allows for the preparation of aqueous solutions suitable for injection and local infiltration.
Preclinical Formulation Example
For in vivo studies in rats, this compound has been formulated in saline at a concentration of 0.4 mg/mL, with the pH adjusted to 5.4.[5] For stability testing, a formulation of 0.15 mg/mL in a pH 3.9 citrate (B86180) buffer in saline has been used.[5]
Preclinical Administration Protocols
The following protocols are based on published preclinical studies involving rat and rabbit models. These models are crucial for evaluating the pharmacokinetics, safety, and local tolerance of Vocacapsaicin.
In Vitro Prodrug Conversion Assay
This assay confirms the conversion of Vocacapsaicin to capsaicin under physiological conditions.
Figure 2: In Vitro Prodrug Conversion Workflow.
Protocol:
-
Preparation: Prepare a solution of this compound (e.g., 0.2 mg/mL) in a phosphate buffer adjusted to pH 7.5.[5]
-
Incubation: Maintain the solution at 37°C to simulate physiological conditions.[5]
-
Sampling: At predetermined time points, collect aliquots of the solution.
-
Analysis: Analyze the samples using Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) to separate Vocacapsaicin, capsaicin, and the byproduct CA-101.
-
Quantification: Determine the concentration of each compound at each time point to calculate the conversion half-life. The in vitro half-life for conversion is approximately 1.5 hours.[5]
In Vivo Pharmacokinetics in Rats
This protocol is designed to assess the in vivo conversion of Vocacapsaicin and the resulting systemic exposure to capsaicin.
Animal Model: Sprague Dawley rats.[5] Administration:
-
Prepare the dosing solution: 1.62 mg/kg Vocacapsaicin HCl in saline (0.4 mg/mL, pH 5.4). This is equimolar to a 1 mg/kg dose of capsaicin.[5]
-
Administer a single subcutaneous (SC) injection.[5]
-
A control group should be administered an equimolar dose of capsaicin (e.g., 1 mg/kg in 25% PEG300/sterile water).[5]
-
Collect blood samples at various time points post-administration.
-
Analyze plasma samples to determine the concentrations of Vocacapsaicin, capsaicin, and CA-101 over time.
Pharmacokinetic Data from Rat Studies
| Parameter | Vocacapsaicin | Capsaicin (from Vocacapsaicin) | Capsaicin (from Capsaicin) | CA-101 |
| Dose | 1.62 mg/kg (SC) | - | 1 mg/kg (SC) | - |
| Cmax (ng/mL) | 10.4 ± 10.6 | 89.7 ± 33.3 | 81.1 ± 22.7 | 121 ± 17 |
| Tmax (h) | 0.06 ± 0.06 | Not Reported | Not Reported | 1.2 ± 0.45 |
| AUC₀₋t (ng·hr/mL) | 1.41 ± 0.96 | 163 ± 28 | 155 ± 20 | 397 ± 46 |
| Data sourced from AAPS PharmSci 360 Meeting abstract.[5] |
In Vivo Osteotomy Model for Safety and Tolerance
This protocol assesses the local tissue response and safety of Vocacapsaicin when administered directly to a surgical site.
Figure 3: In Vivo Osteotomy Model Workflow.
Rat Femoral Osteotomy Model Protocol:
-
Animal Model: Adult male Wistar or Sprague Dawley rats.[6][7]
-
Anesthesia: Administer appropriate general anesthesia.
-
Surgical Procedure:
-
Make a skin incision on the lateral aspect of the thigh to expose the femur.
-
Perform a complete transverse osteotomy at the mid-shaft of the femur.
-
Internal fixation (e.g., with an intramedullary K-wire) may be used to stabilize the fracture.
-
-
Drug Administration: Before wound closure, administer a single dose of Vocacapsaicin solution or vehicle control via instillation directly into the surgical site.[6][7]
-
Post-operative Care: Provide analgesia and monitor the animals for clinical signs, body weight, and food consumption.
-
Evaluation: At specified time points (e.g., 4 and 8 weeks), evaluate bone healing through radiography, densitometry, biomechanical testing, and histopathology.[6]
Rabbit Ulnar Osteotomy Model Protocol:
-
Surgical Procedure: Perform a unilateral osteotomy of the ulna.
-
Drug Administration: Administer a single perioperative dose via a combination of instillation into the surgical site and infiltration into the surrounding tissue.[6][7]
-
Evaluation: Assess bone healing at time points such as 2 and 10 weeks post-surgery.[6]
Preclinical Dosing in Osteotomy Models
| Animal Model | Doses Administered | Route of Administration |
| Rat | Vehicle, 0.15, 0.3, and 0.6 mg/kg | Instillation |
| Rabbit | Vehicle, 0.256 and 0.52 mg (total dose) | Infiltration and Instillation |
| Data sourced from preclinical safety studies.[6][7] |
Clinical Administration Protocol
Vocacapsaicin is administered as a single dose during surgery. The protocol is based on Phase 2 clinical trials in patients undergoing bunionectomy, total knee arthroplasty (TKA), and hernia repair.
General Protocol:
-
Preparation: Vocacapsaicin is supplied as an aqueous solution for injection.
-
Administration: Following the primary surgical procedure and prior to wound closure, the surgeon administers Vocacapsaicin as a one-time local infiltration into the surgical site.
-
Post-operative Care: Patients are monitored for pain, opioid consumption, and adverse events.
Clinical Efficacy Data from Phase 2 Trials
| Surgical Model | Vocacapsaicin Dose | Key Efficacy Endpoints vs. Placebo |
| Bunionectomy | 0.30 mg/mL | - 33% reduction in pain at rest (0-5 days).[1]- 50% reduction in opioid consumption (0-5 days).[1]- 100% of patients on vocacapsaicin stopped opioids by Day 5 (vs. 16% on placebo).[1][2] |
| Total Knee Arthroplasty (TKA) | Not Specified | - At 2 weeks, 38% of vocacapsaicin patients required opioids vs. 58% of placebo patients.[4] |
| Ventral Hernia Repair | Not Specified | - 46% reduction in pain with coughing (first 96 hours).[2]- 35% reduction in pain with ambulation (first 96 hours).[2] |
Safety and Tolerability
In both preclinical and clinical studies, a single perioperative administration of Vocacapsaicin has been well-tolerated.
-
Preclinical: No adverse effects on mortality, clinical signs, body weight, or food consumption were observed. Importantly, Vocacapsaicin did not impair bone healing in osteotomy models.[6] Systemic exposure to both vocacapsaicin and capsaicin was transient.[6]
-
Clinical: Vocacapsaicin appeared safe and well-tolerated, with no significant differences in safety parameters between treatment and placebo groups.[1] It does not cause sensory numbness or motor weakness, which is a key differentiator from local anesthetics.[1]
Conclusion
This compound represents a promising non-opioid therapeutic for the management of postsurgical pain. Its unique mechanism as a site-specific prodrug of capsaicin allows for prolonged, localized analgesia following a single intraoperative administration. The protocols outlined in these notes provide a framework for researchers and clinicians to further investigate and utilize this novel analgesic. The provided data from preclinical and clinical studies demonstrate a favorable efficacy and safety profile, supporting its continued development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Capsaicin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats [jove.com]
- 5. jove.com [jove.com]
- 6. Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Application of Vocacapsaicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin (B1668287), the active component in chili peppers.[1][2] It is under development as a non-opioid analgesic for the management of postsurgical pain.[3] Administered locally during surgery, vocacapsaicin is designed to provide prolonged pain relief, thereby reducing or eliminating the need for postoperative opioids.[2][4] This document provides detailed application notes and protocols based on preclinical and clinical studies for the in vivo use of this compound.
Mechanism of Action
This compound exerts its analgesic effect through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][5] As a prodrug, it is rapidly converted to capsaicin at the surgical site under physiological conditions.[3][6] Capsaicin then binds to and activates TRPV1 channels on nociceptive nerve fibers.[7] This initial activation may cause a sensation of heat or burning, followed by a prolonged period of analgesia. The sustained activation leads to the desensitization of these pain-specific nerves, rendering them less responsive to painful stimuli without causing sensory numbness or motor weakness.[2][5] This targeted mechanism offers a significant advantage over local anesthetics.[2]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from Phase 2 clinical trials of this compound in various surgical models.
Table 1: Efficacy of Vocacapsaicin in Bunionectomy [8][9][10][11]
| Endpoint (0-96 hours post-op) | Placebo | Vocacapsaicin (0.30 mg/mL) | p-value |
| Pain Reduction at Rest | Baseline | 33% reduction | 0.005 |
| Opioid-Free Patients | 5% | 26% | 0.025 |
| Opioid Consumption Reduction | Baseline | 50% reduction | 0.002 |
| Pain Reduction (First Week) | Baseline | 37% reduction | 0.004 |
Table 2: Opioid Cessation in Bunionectomy and Total Knee Arthroplasty (TKA) [1][12]
| Surgical Model | Metric | Vocacapsaicin Group | Placebo Group |
| Bunionectomy | Patients requiring opioids after 5 days | 0% | 84% |
| Patients requiring opioids after 2 weeks | 0% | 16% | |
| Total Knee Arthroplasty (TKA) | Patients requiring opioids after 2 weeks | 38% | 50-58% |
Table 3: Efficacy of Vocacapsaicin in Abdominal Ventral Hernia Repair [1]
| Endpoint (0-96 hours post-op) | Placebo | Vocacapsaicin |
| Pain Reduction with Coughing | Baseline | 46% reduction |
| Pain Reduction with Ambulation (First Week) | Baseline | 35% reduction |
Experimental Protocols
Clinical Trial Protocol: Management of Postsurgical Pain in Bunionectomy[8][9]
This protocol outlines the methodology used in a Phase 2, multicenter, randomized, triple-blinded, placebo-controlled study.
1. Patient Population:
-
Adult patients scheduled for bunionectomy (osteotomy with realignment and internal fixation).
2. Randomization and Blinding:
-
Patients were randomized in a 1:1:1:1 ratio to one of four parallel groups.
-
The study was triple-blinded (patient, investigator, and sponsor personnel involved in the study conduct were unaware of the treatment assignment).
3. Investigational Product and Placebo:
-
Vocacapsaicin Groups: 14 mL of 0.05 mg/mL, 0.15 mg/mL, or 0.30 mg/mL this compound.
-
Placebo Group: 14 mL of vehicle (normal saline with mannitol (B672) and citrate (B86180) buffer).
4. Surgical and Analgesic Procedure:
-
All patients underwent a standard bunionectomy under light to moderate sedation.
-
Standard perioperative analgesia was administered to all patients, including:
-
30 mg of ketorolac.
-
1 g of acetaminophen.
-
A Mayo block (field block of forefoot nerves) with 20 to 30 mL of 0.5% bupivacaine (B1668057) HCl, administered at least 3 cm proximal to the surgical site.
-
-
Prior to wound closure, the surgeon administered the 14 mL of the blinded study drug directly into the surgical site.
5. Outcome Measures:
-
Primary Endpoint: Area-under-the-curve (AUC) of the numerical rating scale (NRS) pain score at rest through 96 hours.
-
Secondary Endpoints:
-
Percentage of patients who did not require opioids from 0 to 96 hours.
-
Total opioid consumption through 96 hours.
-
AUC of the NRS pain score for the first week.
-
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 3. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Announcing Data Highlighting Two Weeks of Durable Pain Relief and Earlier Cessation of Opioids — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. 2022 PharmSci 360 Meeting [eventscribe.net]
- 7. medcentral.com [medcentral.com]
- 8. algologia.gr [algologia.gr]
- 9. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vocacapsaicin Reduces Pain and Opioid Use Post-Surgery [medscape.com]
- 11. Vocacapsaicin Could Lessen Pain, Opioid Use Post Surgery | MDedge [mdedge.com]
- 12. Concentric Analgesics highlights data on vocacapsaicin for pain relief - Pharmaceutical Technology [pharmaceutical-technology.com]
Application Notes and Protocols for Vocacapsaicin Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin hydrochloride is an innovative, water-soluble prodrug of capsaicin (B1668287), the active component in chili peppers.[1] It is designed for localized, site-specific administration during surgical procedures to provide prolonged postsurgical analgesia.[2][3] Vocacapsaicin rapidly converts to capsaicin under physiological conditions, which then acts as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][4] Activation of TRPV1 on nociceptive nerve fibers leads to an initial depolarization and sensation of heat, followed by a prolonged period of desensitization, resulting in analgesia without motor or sensory numbness.[1][2] This unique mechanism of action offers a promising non-opioid alternative for managing postsurgical pain and has the potential to reduce or eliminate the need for opioids during recovery.[4]
Mechanism of Action: TRPV1 Signaling Pathway
Vocacapsaicin's therapeutic effect is mediated through the activation of the TRPV1 signaling cascade. As a prodrug, it is biochemically converted to capsaicin, which then binds to and activates the TRPV1 ion channel on primary afferent sensory neurons.[2] This activation leads to an influx of cations, primarily calcium and sodium, causing neuronal depolarization and the initial sensation of pain and heat.[5] The sustained presence of the agonist leads to desensitization of the neuron, rendering it less responsive to painful stimuli.[2]
Preclinical Data Summary
In Vitro Conversion and Stability
Vocacapsaicin is designed to be stable in acidic formulations and rapidly convert to capsaicin at physiological pH.[6]
| Parameter | Condition | Result | Reference |
| Half-life of Conversion | pH 7.5, 37°C | ~3 minutes | [6] |
| Stability | pH 3.9, ambient temperature | <2% loss in 4 hours | [6] |
| Water Solubility | - | >50 mg/mL (>100-fold more soluble than capsaicin) | [6] |
In Vivo Pharmacokinetics in Rats
Pharmacokinetic studies in Sprague Dawley rats demonstrate efficient conversion of vocacapsaicin to capsaicin, achieving comparable systemic exposure to a direct equimolar dose of capsaicin.[6]
| Parameter (Capsaicin) | Vocacapsaicin Administration (1.62 mg/kg SC) | Capsaicin Administration (1 mg/kg SC) | Reference |
| AUC0-t | 163 ± 28 ng·hr/mL | 155 ± 20 ng·hr/mL | [6] |
| Cmax | 89.7 ± 33.3 ng/mL | 81.1 ± 22.7 ng/mL | [6] |
| Parameter (Vocacapsaicin) | Vocacapsaicin Administration (1.62 mg/kg SC) | Reference |
| AUC0-t | 1.41 ± 0.96 ng·hr/mL | [6] |
| Cmax | 10.4 ± 10.6 ng/mL | [6] |
| Tmax | 0.06 ± 0.06 h | [6] |
Preclinical Safety in Animal Models
Studies in rat and rabbit osteotomy models indicate that a single perioperative administration of vocacapsaicin is well-tolerated locally and systemically, with no adverse effects on bone healing.[2][7]
| Animal Model | Doses | Observations | Reference |
| Rat Femoral Osteotomy | 0.15, 0.3, and 0.6 mg/kg | No deleterious effects on bone healing; trend for enhanced healing at 0.3 mg/kg. | [2][8] |
| Rabbit Ulnar Osteotomy | 0.256 and 0.52 mg | No adverse effects on bone healing, alone or with ropivacaine. | [2] |
Clinical Data Summary
Vocacapsaicin has demonstrated significant efficacy in reducing postoperative pain and opioid consumption in multiple Phase 2 clinical trials.
Bunionectomy Study
| Endpoint (0.30 mg/mL vs. Placebo) | Result | p-value | Reference |
| Pain at Rest (0-96h) | 33% reduction | 0.005 | [4] |
| Pain at Rest (0-7 days) | 37% reduction | 0.004 | [4] |
| Opioid Consumption (0-96h) | 50% reduction | 0.002 | [4] |
| Opioid-Free Patients (0-96h) | 26% vs. 5% | 0.025 | [4] |
| Opioid Cessation by Day 5 | 100% vs. 84% | 0.001 | [1][4] |
Total Knee Arthroplasty (TKA) Study
| Endpoint (Two Weeks Post-Surgery) | Vocacapsaicin Group | Placebo Group | Reference |
| Patients Requiring Opioids | 38% | 58% | [9] |
Ventral Hernia Repair Study
| Endpoint (0.3 mg/mL vs. Placebo, 0-96h) | Result | p-value | Reference |
| Pain After Coughing | 46% reduction | 0.02 | [10] |
| Pain with Ambulation | 35% reduction | 0.08 | [10] |
Experimental Protocols
The following protocols are adapted from established methods for capsaicin and its analogs and are suitable for the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of Vocacapsaicin on cell viability. As Vocacapsaicin is a prodrug, the assay should be designed to account for its conversion to capsaicin under physiological conditions.
Materials:
-
Target cell line (e.g., neuronal cell line like SH-SY5Y, or a relevant cancer cell line for apoptosis studies)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[1][11]
-
Prepare serial dilutions of Vocacapsaicin in cell culture medium.
-
Remove the old medium and add 100 µL of the Vocacapsaicin dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
TRPV1 Activation Assessment (Calcium Imaging)
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) following TRPV1 activation by Vocacapsaicin-derived capsaicin.
Materials:
-
HEK-293 cells transiently or stably expressing human TRPV1 (or primary dorsal root ganglion neurons).
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM or Fura-2 AM).[13]
-
This compound.
-
TRPV1 antagonist (e.g., capsazepine) as a control.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Protocol:
-
Plate TRPV1-expressing cells on glass-bottom dishes or 96-well black-walled plates.
-
Load cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 1 hour at 37°C.[14]
-
Wash cells three times with assay buffer.
-
Acquire a baseline fluorescence reading.
-
Add Vocacapsaicin solution to the cells and immediately begin recording fluorescence intensity over time.
-
For control experiments, pre-incubate cells with a TRPV1 antagonist before adding Vocacapsaicin.
-
Analyze the change in fluorescence intensity to determine the kinetics and magnitude of the calcium response.
Apoptosis Assessment (Western Blot for Caspase-3 Cleavage)
This protocol detects the induction of apoptosis by examining the cleavage of key apoptotic proteins.
Materials:
-
Target cell line (e.g., cancer cell lines sensitive to capsaicin).
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP).[15][16]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Treat cells with various concentrations of Vocacapsaicin for a specified time (e.g., 24 or 48 hours).
-
Lyse cells in RIPA buffer on ice.[17]
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.[18]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.[18]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analyze band intensity relative to a loading control (e.g., GAPDH or β-actin).
References
- 1. scielo.br [scielo.br]
- 2. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 5. The mechanism of action of capsaicin on sensory C-type neurons and their axons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2022 PharmSci 360 Meeting [eventscribe.net]
- 7. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concentric Analgesics highlights data on vocacapsaicin for pain relief - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. Concentric Analgesics Announces Positive Results from Pilot Phase 2 Clinical Trial — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 11. mdpi.com [mdpi.com]
- 12. Capsaicin-Induced Apoptosis in MBT-2 Murine Bladder Tumor Cells and Bladder Wall Penetration Effect of the Nano-Encapsulated Capsaicin in Rabbit [e-juo.org]
- 13. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 15. Capsaicin Mediates Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells via Stabilizing and Activating p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Capsaicin Suppresses Cell Proliferation, Induces Cell Cycle Arrest and ROS Production in Bladder Cancer Cells through FOXO3a-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Capsaicin inhibits proliferation and induces apoptosis in osteosarcoma cell lines via the mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Effects of Vocacapsaicin Hydrochloride on Nerve Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin (B1668287) designed for localized administration to provide sustained postsurgical pain relief. Its mechanism of action involves the rapid conversion to capsaicin at the target site, which then selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive nerve fibers.[1][2][3][4] This targeted engagement leads to a biphasic effect: an initial neuronal excitation followed by a prolonged period of desensitization, resulting in analgesia without the motor or sensory numbness associated with traditional local anesthetics.[1][2][5] The unique properties of vocacapsaicin, including its ability to reduce opioid consumption and provide pain relief for an extended duration, make it a significant area of interest in pain management research.[1][2][3][6]
These application notes provide a comprehensive overview of the methodologies used to quantify the effects of this compound on nerve fibers, drawing from clinical and preclinical research on capsaicin-based therapies. The protocols detailed below are intended to guide researchers in designing and executing studies to evaluate the pharmacodynamic effects of vocacapsaicin and similar compounds.
Mechanism of Action: TRPV1 Signaling Pathway
Vocacapsaicin exerts its analgesic effects through the targeted activation of the TRPV1 signaling pathway in sensory neurons. As a prodrug, it is converted to capsaicin, the active agonist of the TRPV1 receptor.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from Phase 2 clinical trials of vocacapsaicin, demonstrating its efficacy in postsurgical pain management.
Table 1: Efficacy of Vocacapsaicin in Bunionectomy Patients (0.30 mg/mL dose vs. Placebo) [1][2][7]
| Endpoint | Vocacapsaicin Group | Placebo Group | Reduction/Difference | p-value |
| Pain at Rest (0-5 Days) | - | - | 33% reduction | 0.005 |
| Pain at Rest (0-8 Days) | - | - | 37% reduction | 0.004 |
| Opioid Consumption (0-5 Days) | - | - | 50% reduction | 0.002 |
| Opioid-Free Patients | 26% | 5% | 5 times more patients | 0.025 |
| Opioid Cessation by Day 5 | 100% | 84% | All patients stopped | 0.001 |
| Opioid Use at Day 15 | 0% | 8% | - | - |
Table 2: Efficacy of Vocacapsaicin in Total Knee Arthroplasty (TKA) and Abdominal Hernia Repair [3][4][8]
| Surgical Model | Endpoint | Vocacapsaicin Group | Placebo Group | Reduction/Difference | p-value |
| TKA | Opioid Requirement (at 2 weeks) | 38% of patients | 58% of patients | 20% fewer patients | - |
| Abdominal Hernia Repair | Pain with Coughing (first 96 hours) | - | - | 46% reduction | 0.02 |
| Abdominal Hernia Repair | Pain with Ambulation | - | - | 35% reduction | 0.08 |
Experimental Protocols
Detailed methodologies for quantifying the effects of vocacapsaicin on nerve fibers are crucial for reproducible and comparable results. The following protocols are based on established techniques cited in studies of capsaicin's effects.
Protocol 1: Quantification of Intraepidermal Nerve Fiber Density (IENFD)
This protocol details the assessment of nerve fiber density in skin biopsies, a key measure of peripheral neuropathy and the effects of neuroactive compounds.
1. Skin Biopsy Collection:
-
Obtain a 3-mm punch biopsy from the site of interest (e.g., distal calf).
-
Immediately fix the tissue in a suitable fixative such as 2% paraformaldehyde-lysine-periodate (PLP) for 12-24 hours at 4°C.[9]
2. Tissue Processing:
-
Cryoprotect the fixed tissue in sucrose (B13894) solutions of increasing concentrations.
-
Embed the tissue in a cryo-embedding medium (e.g., OCT).
-
Cut 50 µm thick sections using a cryostat.
3. Immunohistochemistry:
-
Wash sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections overnight at 4°C with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker, to label all nerve fibers.[10] A marker for regenerating fibers, such as Growth Associated Protein 43 (GAP43), can also be used.[10][11]
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash sections and mount on slides with a mounting medium containing an anti-fade reagent.
4. Imaging and Quantification:
-
Image the stained sections using a confocal microscope.
-
Acquire z-stacks through the entire thickness of the epidermis.
-
Manually or with imaging software, count the number of nerve fibers crossing the dermal-epidermal junction.
-
Measure the length of the epidermis in the imaged sections.
-
Express the IENFD as the number of fibers per millimeter of epidermal length (fibers/mm).[10]
Protocol 2: Quantitative Sensory Testing (QST)
QST is a non-invasive method to assess the function of different types of nerve fibers by applying controlled thermal and mechanical stimuli.
1. Thermal Thresholds:
-
Warm and Cold Detection Thresholds (WDT, CDT): Use a calibrated thermal sensory analyzer to apply a slowly increasing or decreasing temperature to the skin. The patient indicates the first perception of warmth or cold. This assesses the function of Aδ and C-fibers.
-
Heat and Cold Pain Thresholds (HPT, CPT): The temperature is further increased or decreased until the sensation becomes painful. This evaluates the function of nociceptive C-fibers.
2. Mechanical Thresholds:
-
Mechanical Detection Threshold (MDT): Apply calibrated von Frey filaments with increasing force to the skin until the patient reports sensation. This tests the function of Aβ-fibers.
-
Mechanical Pain Threshold (MPT): Use weighted pinprick stimulators with increasing force until the sensation is perceived as sharp or painful, assessing Aδ-fiber function.
3. Vibration Perception Threshold (VPT):
-
Apply a biothesiometer to a bony prominence (e.g., the great toe) and increase the vibration intensity until it is perceived by the patient. This evaluates the function of large myelinated Aβ-fibers.
Protocol 3: Assessment of Axon-Reflex Vasodilatation
This technique measures the integrity of C-fiber function by inducing a neurogenic flare.
1. Iontophoresis:
-
Apply a drug delivery electrode containing acetylcholine (B1216132) (ACh) to the skin.
-
Deliver a low-intensity electrical current to drive ACh into the skin, which activates C-fibers.
2. Measurement of Blood Flow:
-
Use a Laser Doppler Flowmeter or Imager to measure the resulting increase in cutaneous blood flow (vasodilatation) in the area surrounding the electrode.[12][13][14]
-
The magnitude of this flare response is a functional measure of C-fiber integrity.
Conclusion
The protocols and data presented provide a framework for the quantitative assessment of this compound's effects on nerve fibers. By employing these standardized methodologies, researchers can obtain robust and comparable data on the pharmacodynamics of this and other novel analgesics. The ability to quantify changes in nerve fiber density and function is paramount for understanding the mechanisms of pain relief and for the development of new therapeutic strategies that can offer safe and effective alternatives to opioids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of cutaneous axon-reflex responses to evaluate functional integrity of autonomic small nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Method for PGP 9.5 Immunohistochemical Labeling in Small Fiber Neuropathy [nsh.org]
- 5. scribd.com [scribd.com]
- 6. Skin Blister Device | The William R. Kennedy Lab [kennedylab.med.umn.edu]
- 7. coconote.app [coconote.app]
- 8. A skin blister method to study epidermal nerves in peripheral nerve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Axon reflex vasodilatation in human skin measured by a laser Doppler technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of the nerve axon reflex for the assessment of small nerve fibre dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Laser Doppler Assessment of Vasomotor Axon Reflex Responsiveness to Evaluate Neurovascular Function [frontiersin.org]
Troubleshooting & Optimization
Vocacapsaicin Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of vocacapsaicin hydrochloride. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in Aqueous Solution | The pH of the solution may be near or above physiological pH, causing the conversion of the more soluble hydrochloride salt to the less soluble free base, which then rapidly converts to the poorly water-soluble capsaicin (B1668287). | Ensure the solvent is a moderately acidic buffer (e.g., pH 3.9 citrate (B86180) buffer in saline) to maintain the stability of the this compound salt.[1] |
| Inconsistent Results in Potency Assays | The compound may have degraded due to improper storage or handling. At physiological pH and body temperature, vocacapsaicin is designed to convert to capsaicin. | Always prepare solutions fresh. For stock solutions, strictly adhere to the recommended storage conditions. Verify the pH of your assay buffer; rapid conversion should be expected at pH 7.5.[1] |
| Unexpectedly Rapid Conversion to Capsaicin in Formulation | The pH of the formulation buffer is too high (close to or at physiological pH). | Prepare formulations in a moderately acidic solution (e.g., pH 3.9-5.4) to ensure the stability of vocacapsaicin until administration.[1] |
| Low Recovery of this compound from Lyophilized Powder | The compound is hygroscopic. It may have absorbed moisture, which can affect its stability and handling. | Store the solid compound in a tightly sealed container in a dry environment, protected from moisture.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions depend on the form of the compound.
Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | 4°C | Long-term | Store in a sealed container, away from moisture.[2] |
| -20°C | Up to 3 years | For the vocacapsaicin free base, which may have similar stability for the salt.[3] | |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | Up to 6 months | Store in a sealed container, away from moisture.[2] |
| -20°C | Up to 1 month | Store in a sealed container, away from moisture.[2] |
Q2: How stable is this compound in solution?
A2: this compound is stable in moderately acidic solutions. A study showed that in a pH 3.9 citrate buffer at ambient temperature, there was less than a 2% loss of the compound over 4 hours.[1] However, at physiological pH (7.5) and 37°C, it is designed to rapidly convert to capsaicin.[1][4]
Q3: What is the primary degradation pathway for this compound?
A3: The primary "degradation" of vocacapsaicin is its intended conversion into capsaicin and the inactive cyclic urea, CA-101. This is a rapid, intramolecular cyclization-release mechanism that occurs at physiological pH.[1][4]
Caption: Conversion pathway of this compound at physiological pH.
Q4: What solvents can be used to prepare this compound solutions?
A4: this compound is highly water-soluble (>50 mg/mL).[1] For in vitro studies, it can be dissolved in DMSO at a concentration of 100 mg/mL, though ultrasonic assistance may be needed.[2] For in vivo formulations, saline has been used.[1]
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibility data for this compound is limited, its active metabolite, capsaicin, is known to be incompatible with strong oxidizing agents.[5] It is prudent to avoid strong oxidizing agents when working with this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Acidic Formulation Buffer
This protocol describes a method to evaluate the stability of this compound in a moderately acidic buffer, similar to what might be used for formulation.
-
Preparation of Formulation Buffer:
-
Prepare a 0.1 M citrate buffer and adjust the pH to 3.9 using saline.
-
-
Preparation of Vocacapsaicin Solution:
-
Dissolve this compound in the pH 3.9 citrate buffer to a final concentration of 0.15 mg/mL.[1]
-
-
Incubation:
-
Maintain the solution at ambient temperature.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A stable formulation should show minimal loss over the tested period (e.g., <2% loss in 4 hours).[1]
-
Caption: Experimental workflow for assessing this compound stability.
References
- 1. 2022 PharmSci 360 Meeting [eventscribe.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vocacapsaicin | TargetMol [targetmol.com]
- 4. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Overcoming Vocacapsaicin hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of vocacapsaicin hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a water-soluble prodrug of capsaicin (B1668287), a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] As a non-opioid analgesic, it is under investigation for pain relief.[1][4] Although it is designed to be more water-soluble than capsaicin, researchers may still encounter solubility challenges, particularly when preparing concentrated stock solutions or diluting it into physiological buffers for in vitro and in vivo experiments. Understanding its solubility characteristics is crucial for accurate dosing and obtaining reliable experimental results.
Q2: What are the general solubility properties of this compound?
This compound is a solid with a molecular weight of 496.08 g/mol and a chemical formula of C₂₆H₄₂ClN₃O₄.[5] It is significantly more water-soluble than its active metabolite, capsaicin.[2] Its solubility is pH-dependent; it is more stable in acidic solutions and rapidly converts to the less soluble capsaicin at physiological pH.[2]
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).[6]
-
Stock Solutions: Prepared stock solutions in organic solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[7]
Troubleshooting Guide
Issue: this compound powder is not dissolving.
-
Possible Cause 1: Incorrect Solvent. While this compound is described as water-soluble, achieving high concentrations in aqueous buffers at neutral pH can be difficult due to its conversion to capsaicin.
-
Solution: For high-concentration stock solutions, use an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][5]
-
-
Possible Cause 2: Insufficient Agitation. The powder may require more than simple vortexing to dissolve completely, especially at high concentrations.
-
Possible Cause 3: Low-Quality Solvent. The presence of water in hygroscopic solvents like DMSO can significantly impact the solubility of the compound.[1][5]
Issue: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause 1: Rapid Change in Solvent Polarity. A sudden shift from a high-concentration organic stock to a primarily aqueous environment can cause the compound to "crash out" of the solution.
-
Solution: Employ a stepwise dilution method. First, add a small amount of the pre-warmed aqueous buffer to a new tube. While vortexing, slowly add the DMSO stock solution drop by drop. Continue to add the buffer in small portions with constant mixing until the desired final concentration is reached.
-
-
Possible Cause 2: pH-Dependent Conversion. this compound is stable in acidic conditions but rapidly converts to the less soluble capsaicin at neutral or physiological pH (pH 7.4).[2] This conversion can lead to precipitation.
-
Solution 1: For in vivo studies, consider preparing the dosing solution in an acidic buffer, such as a citrate (B86180) buffer with a final pH between 3.6 and 4.5.
-
Solution 2: For in vitro assays, prepare fresh dilutions immediately before use and minimize the time the compound spends in physiological pH buffers before being added to the experimental system.
-
-
Possible Cause 3: Buffer Composition. Certain buffer components can interact with the compound, leading to precipitation.
-
Solution: If precipitation is consistently observed with a particular buffer (e.g., phosphate-buffered saline), try an alternative buffer system.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Molar Equivalent | Notes |
| Water | > 50 mg/mL | > 100.79 mM | Solubility is pH-dependent. |
| DMSO | 100 mg/mL | 201.58 mM | Ultrasonic agitation is recommended for dissolution. Use of newly opened, anhydrous DMSO is advised.[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies (Rat Model)
This protocol is adapted from a study involving subcutaneous administration in rats.
Materials:
-
This compound powder
-
Saline, pH 3.0
-
0.01 N Sodium Hydroxide (NaOH)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in pH 3.0 saline to create a stock solution (e.g., 2.4 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Adjust the pH of the solution to 4.5 using 0.01 N NaOH.
-
Further dilute the solution with saline (pH 4.5) to achieve the final desired concentration for administration.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., HBSS)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the appropriate amount of this compound powder in a sterile, light-protected microcentrifuge tube.
-
Add anhydrous DMSO to achieve a high concentration (e.g., 50-100 mg/mL).
-
Vortex thoroughly and use an ultrasonic bath until the powder is completely dissolved.
-
-
Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of the DMSO stock solution in DMSO to make subsequent dilutions into aqueous solutions more manageable and to reduce the final percentage of DMSO in the assay.
-
-
Final Dilution into Aqueous Buffer/Medium:
-
Pre-warm the cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).
-
Perform a stepwise dilution: Add a small volume of the pre-warmed medium/buffer to a new sterile tube. While gently vortexing, add the required volume of the this compound DMSO stock solution dropwise.
-
Incrementally add the remaining medium/buffer to reach the final desired concentration, ensuring continuous mixing.
-
Important: Prepare these final dilutions immediately before adding them to the cells to minimize the conversion of vocacapsaicin to capsaicin at physiological pH.
-
Mandatory Visualizations
References
- 1. This compound | C26H42ClN3O4 | CID 132169136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Vocacapsaicin Hydrochloride (Capsaicin)
Disclaimer: "Vocacapsaicin hydrochloride" appears to be a fictional compound. The following information is provided for Capsaicin (B1668287) , the active component of chili peppers, as a well-researched and relevant alternative for drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with capsaicin.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with topical capsaicin application in research subjects?
A1: The most frequently reported side effects are application site reactions. These are typically mild to moderate in severity and transient. Common reactions include a burning sensation, erythema (redness), and pain at the application site.[1][2] In some studies, these effects are observed in a significant percentage of participants, with burning sensations affecting 35-100% of patients in some osteoarthritis trials.[2]
Q2: Are there any systemic side effects associated with topical capsaicin use in clinical research?
A2: While systemic side effects are less common with topical application, they can occur. Some studies have reported temporary increases in blood pressure during the application of high-concentration capsaicin patches.[3] Other, more rare, systemic effects can include nausea, vomiting, nasopharyngitis, sinusitis, and bronchitis.[4] Ingesting large amounts of capsaicin can lead to more severe gastrointestinal issues like nausea, vomiting, abdominal pain, and burning diarrhea.[1][5]
Q3: What is the mechanism of action of capsaicin?
A3: Capsaicin selectively binds to and activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is an ion channel found on nociceptive (pain-sensing) nerve fibers.[6][7] Initial activation of TRPV1 leads to an influx of cations, primarily calcium, causing a sensation of heat and pain.[8][9] With prolonged exposure, capsaicin causes a "defunctionalization" of these nerve fibers, leading to a reduction in the sensation of pain.[1][6]
Q4: Can capsaicin cause nerve damage?
A4: High-dose capsaicin (e.g., 8% patch) leads to a temporary reduction in TRPV1-expressing nerve endings.[10] However, studies have shown that nerve fiber regrowth occurs, and there is no evidence of long-term sensory loss.[10] In fact, some research suggests that capsaicin treatment may be associated with nerve regeneration.[11]
Q5: How should capsaicin be handled in a laboratory setting?
A5: Capsaicin is a potent irritant and requires careful handling.[6] Proper personal protective equipment (PPE), including goggles, respirators, and gloves, should be used.[6] Work should be conducted in a well-ventilated area to avoid inhalation, which can cause respiratory irritation.[6][12]
Troubleshooting Guides
Issue 1: High incidence of application site reactions (burning, erythema) in study participants.
-
Possible Cause: High concentration of capsaicin, individual sensitivity, or improper application.
-
Troubleshooting Steps:
-
Concentration Adjustment: Consider if a lower concentration of capsaicin could be used while maintaining efficacy. Over-the-counter products typically range from 0.025% to 0.1%.[3]
-
Pre-treatment: For high-concentration applications, pre-treatment with a local anesthetic may be necessary to manage pain during application.[3]
-
Application Technique: Ensure a uniform and precise application to the target area, avoiding contact with mucous membranes or broken skin.
-
Participant Education: Inform participants that a burning sensation is a common and expected side effect that typically diminishes with time.[2]
-
Issue 2: Participants report systemic side effects such as nausea or increased blood pressure.
-
Possible Cause: Systemic absorption of capsaicin, although rare with topical application.
-
Troubleshooting Steps:
-
Monitor Vital Signs: Regularly monitor blood pressure and other vital signs, especially during and immediately after the application of high-concentration formulations.
-
Assess for Concomitant Medications: Review participant medications to identify any potential interactions.
-
Reduce Application Area: If feasible, reduce the total surface area of application to minimize systemic absorption.
-
Discontinuation Criteria: Establish clear criteria for discontinuing the study drug in case of severe or persistent systemic side effects.
-
Issue 3: Inconsistent or lack of analgesic effect in in vivo models.
-
Possible Cause: Insufficient dose, poor formulation leading to inadequate skin penetration, or inappropriate animal model.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the minimum effective dose.
-
Formulation Optimization: Evaluate the vehicle used for capsaicin delivery. The addition of penetration enhancers may be necessary.
-
Model Selection: Ensure the chosen animal model has a pain mechanism that is responsive to capsaicin's mode of action (i.e., involves TRPV1-expressing neurons).
-
Data Presentation
Table 1: Incidence of Common Adverse Events with Topical Capsaicin in Clinical Trials
| Adverse Event | Incidence Rate | Study Population | Reference |
| Application Site Pain | 28.2% - 29.3% | Painful Diabetic Peripheral Neuropathy | |
| Application Site Erythema | 7.7% - 8.9% | Painful Diabetic Peripheral Neuropathy | |
| Burning Sensation | 35% - 100% | Osteoarthritis | [2] |
| Coughing | Significantly higher than placebo | Surgical Neuropathic Pain in Cancer Patients | [13] |
| Skin Redness | Significantly higher than placebo | Surgical Neuropathic Pain in Cancer Patients | [13] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of capsaicin on a specific cell line.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HTC cells) in a 96-well plate at a density of 2.0 x 10^4 cells per well and incubate.
-
Capsaicin Treatment: Prepare various concentrations of capsaicin (e.g., 10 µM to 200 µM) and add to the wells. Include a vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells with capsaicin for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[14][15]
-
2. In Vivo Neuropathic Pain Model (Rat Sciatic Nerve Block)
-
Objective: To evaluate the analgesic efficacy of capsaicin in a rat model of neuropathic pain.
-
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Injection: Inject the test substance (e.g., local anesthetic with or without capsaicin) next to the sciatic nerve.
-
Motor Function Assessment: Assess motor function using a standardized test such as the extensor postural thrust.
-
Nociception Assessment: Evaluate nociception by measuring the withdrawal reflex to a noxious stimulus (e.g., pinch of a skin fold).
-
Data Collection: Record measurements at regular intervals post-injection to determine the onset and duration of the nerve block.[16][17]
-
Visualizations
Caption: Capsaicin signaling pathway via the TRPV1 receptor.
Caption: General experimental workflow for capsaicin research.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. droracle.ai [droracle.ai]
- 3. drugs.com [drugs.com]
- 4. Capsaicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Capsaicin - Wikipedia [en.wikipedia.org]
- 7. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nysora.com [nysora.com]
- 11. Frontiers | Capsaicin 8% Patch Treatment in Non-Freezing Cold Injury: Evidence for Pain Relief and Nerve Regeneration [frontiersin.org]
- 12. What are the side effects of Capsaicin? [synapse.patsnap.com]
- 13. Phase III placebo-controlled trial of capsaicin cream in the management of surgical neuropathic pain in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. In vitro evaluation of the effects of capsaicin on normal and cancerous cells of human cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jvsmedicscorner.com [jvsmedicscorner.com]
- 17. researchgate.net [researchgate.net]
Mitigating initial burning sensation of Vocacapsaicin hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vocacapsaicin hydrochloride. The information focuses on mitigating the initial burning sensation, a common issue encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble prodrug of capsaicin (B1668287), the active component in chili peppers.[1][2][3][4] It is a non-opioid TRPV1 (Transient Receptor Potential Vanilloid 1) agonist being investigated for long-lasting pain relief.[3][4] Under physiological conditions, Vocacapsaicin rapidly converts to capsaicin.[5] Capsaicin activates TRPV1 receptors on sensory neurons, leading to an influx of calcium and sodium ions, which initially causes a burning sensation.[6] This is followed by a desensitization of the neurons, resulting in a prolonged analgesic effect.[6][7]
Q2: Why does this compound cause an initial burning sensation?
A2: The initial burning sensation is an inherent part of the mechanism of action of capsaicin. When Vocacapsaicin converts to capsaicin, it binds to and activates TRPV1 receptors on nociceptive (pain-sensing) nerve fibers. This activation opens ion channels, leading to depolarization of the neuron, which the brain perceives as a burning or painful sensation.[6] This initial excitatory phase is a prerequisite for the subsequent desensitization of the nerve fiber, which leads to the desired analgesic effect.
Q3: How long does the initial burning sensation typically last?
A3: The duration of the initial burning sensation can vary depending on the concentration of this compound used and the experimental model. In a study using a 2% topical capsaicin solution, the burning sensation peaked at around 30 minutes and began to stabilize or slowly decrease after 45-60 minutes.[8]
Q4: Is the initial burning sensation indicative of a problem with my experiment?
A4: Not necessarily. The burning sensation is an expected pharmacological effect of capsaicin. However, the intensity of the sensation should be monitored. An unexpectedly severe or prolonged burning sensation could indicate an issue with the formulation, concentration, or experimental procedure.
Q5: What are the known side effects of this compound in clinical trials?
A5: In clinical studies for postsurgical pain, Vocacapsaicin has been generally well-tolerated, with no significant differences in the rate, type, or severity of adverse events compared to placebo. The observed adverse events are typically consistent with recovery from the surgical procedure itself.
Troubleshooting Guides
Issue: Severe or Prolonged Initial Burning Sensation
Possible Cause 1: High Concentration of this compound
-
Troubleshooting Step 1: Verify the concentration of your this compound solution. Ensure that the correct calculations and dilutions were performed.
-
Troubleshooting Step 2: If the concentration is confirmed to be correct, consider performing a dose-response study to determine the optimal concentration that balances analgesic efficacy with a tolerable level of initial burning.
Possible Cause 2: Formulation Issues
-
Troubleshooting Step 1: Evaluate the excipients used in your formulation. Some excipients may enhance the penetration of capsaicin, leading to a more intense burning sensation.
-
Troubleshooting Step 2: Consider incorporating mitigating agents into your formulation. See the "Experimental Protocols" section for details on co-formulation with cooling agents or nanoencapsulation.
Possible Cause 3: Subject Sensitivity
-
Troubleshooting Step 1: Individual subjects may have varying sensitivity to capsaicin. If possible, screen subjects for capsaicin sensitivity prior to the main experiment.
-
Troubleshooting Step 2: For in-vivo studies, ensure that the application site is not compromised (e.g., broken skin), as this can increase sensitivity.
Data Presentation
Table 1: Quantitative Analysis of Capsaicin-Induced Sensations
| Parameter | Baseline | After Capsaicin Sensitization |
| Heat Pain Threshold (°C) | 44.7 ± 2.1 | 36.8 ± 3.3 |
| Mechanical Pain Threshold (g) | 78.2 ± 74 | 33.9 ± 37.8 |
| Cold Pain Threshold (°C) | 13 ± 8.4 | 19.3 ± 9.2 (after menthol (B31143) sensitization) |
Data adapted from a study on capsaicin-induced sensitization.[9]
Table 2: Efficacy of Rinsing Solutions in Reducing Oral Capsaicin Burn (VAS Scores)
| Time Point | Water (Control) | 5% Sucrose | 10% Sucrose | 20% Sucrose | Milk |
| 45s | 5.5 ± 0.6 | 4.8 ± 0.7 | 4.5 ± 0.7 | 3.8 ± 0.6 | 4.2 ± 0.7 |
| 60s | 5.2 ± 0.6 | 4.5 ± 0.7 | 4.2 ± 0.7 | 3.5 ± 0.6 | 3.8 ± 0.7 |
| 120s | 4.2 ± 0.6 | 3.5 ± 0.6 | 3.2 ± 0.6 | 2.5 ± 0.5 | 2.8 ± 0.6 |
| 180s | 3.5 ± 0.6 | 2.8 ± 0.6 | 2.5 ± 0.5 | 1.8 ± 0.4 | 2.2 ± 0.5 |
*Indicates a statistically significant reduction in burning pain compared to water rinse.[10] VAS: Visual Analog Scale
Experimental Protocols
Protocol 1: Co-administration with a Cooling Agent (Menthol)
This protocol describes a method to potentially reduce the initial burning sensation of this compound by co-administration with menthol, which can induce a transient desensitization to capsaicin irritation.[11]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, PBS).
-
Prepare a stock solution of menthol in the same vehicle.
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Menthol alone.
-
Group 4: this compound and menthol administered simultaneously.
-
Group 5: Menthol administered 3.5 minutes prior to this compound.
-
-
Administration:
-
Administer the solutions to the target site according to your experimental model (e.g., topical application, local injection).
-
-
Assessment of Burning Sensation:
-
Use a validated pain scale (e.g., Visual Analog Scale, Numerical Rating Scale) to assess the intensity of the burning sensation at regular intervals (e.g., 0, 5, 15, 30, 60 minutes) post-administration.
-
-
Data Analysis:
-
Compare the pain scores between the different experimental groups to determine the effect of menthol on the initial burning sensation.
-
Protocol 2: Nanoencapsulation of Vocacapsaicin
This protocol outlines a formulation approach to mitigate the burning sensation by controlling the release of capsaicin through nanoencapsulation.[12][13]
Methodology:
-
Preparation of Nanocapsules:
-
Synthesize nanocapsules using a suitable polymer (e.g., chitosan) and method (e.g., emulsification-diffusion).
-
Incorporate this compound into the nanocapsules during the synthesis process.
-
-
Characterization of Nanocapsules:
-
Determine the particle size, zeta potential, and encapsulation efficiency of the Vocacapsaicin-loaded nanocapsules.
-
-
In Vitro Release Study:
-
Conduct an in vitro release study to characterize the release profile of Vocacapsaicin from the nanocapsules over time.
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: Free this compound solution.
-
Group 3: Vocacapsaicin-loaded nanocapsules.
-
-
Administration and Assessment:
-
Administer the formulations to the target site.
-
Assess the initial burning sensation as described in Protocol 1.
-
-
Data Analysis:
-
Compare the pain scores between the free Vocacapsaicin and nanoencapsulated Vocacapsaicin groups to evaluate the effectiveness of nanoencapsulation in reducing the initial burning sensation.
-
Mandatory Visualizations
Caption: TRPV1 activation pathway by Vocacapsaicin.
Caption: Workflow for testing mitigation strategies.
Caption: TRPV1 desensitization signaling pathway.
References
- 1. molnova.cn [molnova.cn]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative sensory testing response patterns to capsaicin- and ultraviolet-B–induced local skin hypersensitization in healthy subjects: a machine-learned analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Capsaicin-Induced Skin Desensitization Differentially Affects A-Delta and C-Fiber-Mediated Heat Sensitivity [frontiersin.org]
- 9. Capsaicin or menthol sensitization induces quantitative but no qualitative changes to thermal and mechanical pain thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sucrose alleviates capsaicin-induced tongue burning: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of nanoencapsulation to decrease human skin irritation caused by capsaicinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Vocacapsaicin Hydrochloride Formulation Technical Support Center
Welcome to the technical support center for vocacapsaicin hydrochloride formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation challenges and experimental best practices for this novel, water-soluble capsaicin (B1668287) prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from capsaicin?
A1: this compound (also known as CA-008 HCl) is a water-soluble prodrug of capsaicin.[1][2][3] The primary advantage of this compound is its significantly higher aqueous solubility (>50 mg/mL) compared to capsaicin (<0.1 mg/mL), which allows for simpler formulation in aqueous solutions for parenteral administration without the need for complex solubilizing excipients.[4] Under physiological conditions (pH ~7.4, 37°C), vocacapsaicin rapidly converts to active capsaicin and an inactive cyclic urea (B33335) moiety (CA-101).[1][4]
Q2: What is the primary mechanism of conversion of vocacapsaicin to capsaicin?
A2: Vocacapsaicin converts to capsaicin and CA-101 via a pH-dependent intramolecular cyclization-release mechanism. This conversion is rapid at physiological pH but significantly slower under acidic conditions, which is key to its formulation strategy.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For laboratory use, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions. A solubility of up to 100 mg/mL in DMSO has been reported. For long-term storage, it is recommended to aliquot the stock solution and store at -80°C (for up to 6 months) or -20°C (for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[5]
Q4: How should I prepare an aqueous formulation for in vivo experiments?
A4: For in vivo studies, this compound can be dissolved in a simple aqueous vehicle like sterile saline (0.9% NaCl). It is crucial to adjust the pH of the final solution to be moderately acidic (e.g., pH 4.0-5.5) to ensure the stability of the prodrug prior to administration.[4] For instance, a formulation for subcutaneous injection in rats was prepared in saline at a pH of 5.4.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and handling of this compound.
Problem 1: Precipitation or cloudiness observed in the aqueous formulation.
| Potential Cause | Troubleshooting Step |
| High pH | The pH of the solution may have drifted towards neutral or alkaline, initiating premature conversion to the poorly water-soluble capsaicin. Immediately check the pH of the solution. |
| Low Temperature Storage | If the formulation contains other excipients, they may have precipitated at lower temperatures. Allow the solution to warm to room temperature and gently agitate to see if it redissolves. |
| Incompatible Excipients | An excipient in your formulation may be incompatible with this compound. Review the formulation components. If using buffers, ensure the salt form is compatible and that the buffer concentration is not causing salting out. |
| Exceeded Solubility Limit | The concentration of this compound may have exceeded its solubility in the chosen vehicle. While highly soluble in water, solubility can be affected by co-solvents or high concentrations of other solutes. Try preparing a more dilute solution. |
Problem 2: Lower than expected efficacy or inconsistent results in an in vivo model.
| Potential Cause | Troubleshooting Step |
| Premature Prodrug Conversion | If the formulation pH was not adequately acidic, the prodrug may have converted to capsaicin before or immediately upon administration, leading to precipitation at the injection site and altered pharmacokinetics. Prepare fresh formulations immediately before use and ensure the pH is acidic (e.g., pH 4.0-5.5) for stability. |
| Inadequate Formulation pH for Conversion at Site of Action | The local tissue pH at the site of administration may not be optimal for rapid conversion. While physiological pH is generally around 7.4, inflamed or tumor tissues can have a more acidic environment, which would slow the conversion rate. Consider the physiological environment of your experimental model. |
| Interaction with other administered agents | If co-administering other drugs, there may be a local pH change or interaction at the injection site. For example, co-administration with an alkaline solution could accelerate conversion and cause precipitation. Evaluate the compatibility of all administered agents. |
Problem 3: Rapid degradation of the compound observed in analytical samples.
| Potential Cause | Troubleshooting Step |
| High pH of Analytical Diluent | Using a neutral or basic diluent (e.g., pure water or PBS pH 7.4) for sample preparation will cause rapid conversion of vocacapsaicin. Use a diluent with an acidic pH (e.g., water or mobile phase with 0.1% formic or acetic acid) to quench the conversion during sample preparation and analysis. |
| Sample Matrix Effects | When analyzing plasma samples, endogenous enzymes or the physiological pH of the plasma can cause conversion after sample collection. Blood samples should be collected into tubes containing a stabilizer, such as citrate (B86180) buffer (pH 3), to immediately acidify the sample and prevent ex vivo conversion.[4] |
Data Presentation
Table 1: Physicochemical and Stability Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₄₂ClN₃O₄ | [4] |
| Molecular Weight | 496.1 g/mol | [4] |
| Aqueous Solubility | > 50 mg/mL | [4] |
| Solubility in DMSO | 100 mg/mL | |
| Stability in Acidic Solution (pH 3.9, ambient temp.) | < 2% loss in 4 hours | [4] |
| Conversion Half-life at Physiological Conditions (pH 7.5, 37°C) | ~3 minutes | [4] |
Table 2: Common Excipients for Parenteral Formulations (pH 4-6)
Note: Specific compatibility studies with this compound are not publicly available. This table provides general guidance. Researchers must perform their own compatibility studies.
| Excipient Type | Example | Typical Concentration Range | Potential Considerations |
| Buffering Agent | Sodium Citrate | 1-15 mM | Can act as a chelating agent.[6] |
| Sodium Acetate | 10-50 mM | Can be volatile during lyophilization.[6] | |
| Sodium Phosphate | 10-50 mM | Commonly used, provides good buffering capacity around neutral pH.[3] | |
| Tonicity Agent | Sodium Chloride | 0.9% w/v | Most common tonicity agent for isotonicity. |
| Mannitol | 5% w/v | Can also act as a bulking agent in lyophilized formulations. | |
| Dextrose | 5% w/v | A reducing sugar that can be incompatible with some APIs (Maillard reaction). | |
| Antioxidant | Ascorbic Acid | 0.02-0.1% w/v | Useful if the active moiety (capsaicin) is prone to oxidation.[4] Capsaicin is known to be susceptible to oxidative degradation.[7] |
| Sodium Metabisulfite | 0.1-0.15% w/v | Can cause adverse reactions in sensitive individuals.[4] | |
| Preservative (for multi-dose) | Benzyl Alcohol | 1-2% v/v | Most effective at pH < 5.[8] |
| Methylparaben & Propylparaben | 0.05-0.25% & 0.02-0.04% | Effective over a broad pH range (4-8).[8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Formulation for In Vivo Use
-
Calculate the required amount of this compound based on the desired final concentration (e.g., 0.4 mg/mL).
-
Weigh the this compound powder accurately and place it in a sterile container.
-
Add the required volume of sterile 0.9% Sodium Chloride for Injection.
-
Gently agitate the solution until the powder is completely dissolved.
-
Measure the pH of the solution. It will likely be slightly acidic.
-
Adjust the pH to the target range (e.g., 4.0 - 5.5) using a dilute sterile solution of HCl or NaOH. Use a calibrated pH meter and sterile technique.
-
Once the target pH is reached, perform sterile filtration of the final solution through a 0.22 µm filter into a sterile final container.
-
This formulation should be prepared fresh before each experiment and stored at 2-8°C for short periods if necessary. Do not freeze aqueous formulations.
Protocol 2: Stability-Indicating HPLC Method for Vocacapsaicin and Capsaicin
This is a general method based on published protocols for capsaicinoids.[9] It should be fully validated for specificity, linearity, accuracy, and precision for vocacapsaicin.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to a high percentage of Mobile Phase B to elute the more lipophilic capsaicin.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV/PDA at 281 nm.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of vocacapsaicin HCl and capsaicin reference standards in a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid.
-
Dilute all samples (from stability studies, formulations, etc.) with the acidic Mobile Phase A to prevent conversion of vocacapsaicin during the analysis.
-
-
Analysis:
-
Inject standards to determine retention times and establish calibration curves. Vocacapsaicin, being more polar, will elute earlier than capsaicin.
-
Inject samples to quantify the amount of vocacapsaicin remaining and the amount of capsaicin formed.
-
Visualizations
Caption: Conversion pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 8. THE PCCA BLOG | Choosing the Appropriate Antimicrobial Preservati [pccarx.com]
- 9. journal.bcrec.id [journal.bcrec.id]
Improving the therapeutic window of Vocacapsaicin hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vocacapsaicin hydrochloride. Our goal is to help you optimize your experiments and improve the therapeutic window of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble prodrug of capsaicin (B1668287), the active component in chili peppers.[1] After local administration, it rapidly converts to capsaicin at the surgical site.[1] Capsaicin is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor found on pain-specific nerve fibers.[1][2] Activation of TRPV1 initially causes a sensation of heat and burning but is followed by a prolonged period of desensitization of these nerve fibers, leading to long-lasting analgesia without causing numbness or motor weakness.[1][3]
Q2: What is the therapeutic window and why is it important for this compound?
A2: The therapeutic window refers to the range of drug dosages that can produce a therapeutic effect without causing significant adverse effects. For Vocacapsaicin, the goal is to maximize its analgesic efficacy while minimizing the local irritation and potential systemic side effects associated with capsaicin. As a prodrug administered locally, Vocacapsaicin is designed to have a wider therapeutic window than systemic capsaicin by concentrating the active drug at the target site.
Q3: What are the known side effects of this compound?
A3: In clinical trials, Vocacapsaicin has been well-tolerated with no significant differences in adverse events compared to placebo.[4] The side effects of its active metabolite, capsaicin, are primarily localized to the application site and can include a temporary burning sensation, redness (erythema), and pain.[5] These effects are generally mild and diminish with continued use.[5]
Troubleshooting Guide
Issue 1: High incidence of local irritation (burning, erythema) in preclinical models.
-
Question: We are observing significant local irritation at the injection site in our animal models, even at doses expected to be therapeutic. What could be the cause and how can we mitigate this?
-
Answer:
-
Possible Cause 1: Rapid conversion to capsaicin. The rapid conversion of Vocacapsaicin to capsaicin can lead to a high local concentration of the agonist, causing acute activation of TRPV1 receptors and subsequent irritation.
-
Troubleshooting Strategy 1: Co-administration with a local anesthetic. While Vocacapsaicin itself does not cause numbness, co-administering a short-acting local anesthetic can help manage the initial burning sensation.
-
Troubleshooting Strategy 2: Formulation modification for controlled release. Encapsulating Vocacapsaicin in a controlled-release formulation, such as liposomes or biodegradable polymer nanoparticles (e.g., PLGA), can slow the release of the drug, preventing a rapid spike in capsaicin concentration and reducing irritation.
-
Issue 2: Lack of sustained analgesic effect in our experimental model.
-
Question: Our in vivo experiments are showing a shorter duration of analgesia than reported in clinical trials. What factors could be contributing to this?
-
Answer:
-
Possible Cause 1: Insufficient local drug retention. The formulation may be clearing from the injection site too quickly, leading to a shorter duration of action.
-
Troubleshooting Strategy 1: Enhance formulation viscosity. Increasing the viscosity of the formulation can help to localize the drug at the injection site for a longer period.
-
Troubleshooting Strategy 2: Utilize a controlled-release formulation. As mentioned previously, nanoparticle or liposomal formulations can provide sustained release of the drug over an extended period, thereby prolonging the analgesic effect.
-
Possible Cause 2: Suboptimal dose for the model. The effective dose can vary between different animal models and types of pain.
-
Troubleshooting Strategy 3: Dose-escalation study. Conduct a dose-escalation study in your specific model to determine the optimal dose for sustained analgesia without unacceptable local irritation.
-
Issue 3: Difficulty in formulating Vocacapsaicin for controlled release.
-
Question: We are trying to develop a controlled-release formulation for Vocacapsaicin but are facing challenges with encapsulation efficiency and stability. What are some key considerations?
-
Answer:
-
Consideration 1: Polymer/lipid selection. The choice of polymer (e.g., PLGA with a specific lactide-to-glycolide ratio) or lipid composition for liposomes is critical for both encapsulation efficiency and the release rate of a hydrophilic molecule like this compound.
-
Consideration 2: Formulation method. The method of nanoparticle or liposome (B1194612) preparation (e.g., solvent evaporation, nanoprecipitation, thin-film hydration) should be optimized to ensure efficient drug loading.
-
Consideration 3: Stability testing. Assess the stability of your formulation under relevant storage conditions, monitoring particle size, drug content, and in vitro release profile over time.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Efficacy Data
| Clinical Trial | Surgical Model | Vocacapsaicin Dose | Primary Efficacy Endpoint | Result vs. Placebo | Citation |
| Phase 2 | Bunionectomy | 0.30 mg/mL (4.2 mg) | Pain at rest over 96 hours | 33% reduction | [4] |
| Phase 2 | Bunionectomy | 0.30 mg/mL (4.2 mg) | Opioid consumption over 96 hours | 50% reduction | [4] |
| Phase 2 | Total Knee Arthroplasty | 36 mg | Pain with activity over 96 hours | 21% reduction | [3] |
| Phase 2 | Total Knee Arthroplasty | 36 mg | Opioid consumption over 96 hours | 30% reduction | [3] |
| Phase 2 Pilot | Ventral Hernia Repair | 24 mg (0.3 mg/mL) | Pain after coughing over 96 hours | 46% reduction | [3] |
Table 2: Common Adverse Effects of Topical Capsaicin
| Adverse Effect | Frequency | Description | Citation |
| Application Site Burning | Common | A transient burning or stinging sensation at the site of application. | [5] |
| Application Site Erythema | Common | Redness of the skin at the application site. | [5] |
| Application Site Pain | Common | Pain at the site of application, which usually subsides with repeated use. | [5] |
| Pruritus (Itching) | Common | Itching at the application site. | [5] |
| Hypertension | Less Common | A temporary increase in blood pressure has been observed with high-concentration patches. | [5] |
Experimental Protocols
Protocol 1: Preparation of Capsaicin-Loaded PLGA Nanoparticles (Single Emulsion Solvent Evaporation Method)
This protocol is adapted from studies on encapsulating capsaicin and can be modified for this compound.
-
Prepare the organic phase: Dissolve a known amount of PLGA and capsaicin in an organic solvent such as ethyl acetate.
-
Prepare the aqueous phase: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for storage.
Protocol 2: In Vitro Drug Release Assay
-
Sample preparation: Suspend a known amount of the capsaicin-loaded nanoparticle formulation in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dialysis setup: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Release study: Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag and replace with fresh medium.
-
Quantification: Analyze the concentration of capsaicin in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for nanoparticle formulation and evaluation.
Caption: Strategies to improve the therapeutic window.
References
- 1. Frontiers | PLGA nanoparticles for capsaicin delivery: enhanced encapsulation efficiency and pro-apoptotic activity in HEPG2 cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsaicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Vocacapsaicin Hydrochloride Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of vocacapsaicin hydrochloride's off-target effects. As a prodrug of capsaicin (B1668287), vocacapsaicin's primary on-target effect is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Understanding its potential interactions with other molecular targets is crucial for a comprehensive safety and efficacy profile.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why is it important to investigate them for a seemingly selective molecule like vocacapsaicin?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target.[5] For vocacapsaicin, while its on-target activity at the TRPV1 receptor is well-established, investigating off-target effects is critical for several reasons:
-
Comprehensive Safety Profile: Unidentified off-target interactions are a significant contributor to adverse drug reactions and toxicity.
-
Mechanism of Action Clarity: Understanding the full spectrum of a drug's interactions can help to fully elucidate its mechanism of action and potentially identify secondary therapeutic benefits.
-
Data Interpretation: Unexpected experimental outcomes or side effects observed in preclinical or clinical studies may be attributable to off-target activities.
Q2: What are the potential off-target-related side effects of capsaicin (the active metabolite of vocacapsaicin) that have been reported?
A2: When ingested in large amounts, capsaicin can cause nausea, vomiting, abdominal pain, and burning diarrhea. Eye exposure can lead to intense tearing, pain, and conjunctivitis.[6] While vocacapsaicin is administered locally, understanding the systemic effects of capsaicin is important in case of unintended systemic exposure.
Q3: How does vocacapsaicin exert its on-target effect?
A3: Vocacapsaicin is a water-soluble prodrug that is rapidly converted to capsaicin at the surgical site.[2][3] Capsaicin then binds to and activates the TRPV1 receptor, which is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[7] This initial activation leads to a sensation of heat and pain, followed by a prolonged period of desensitization of these neurons, resulting in an analgesic effect.[1]
Q4: Are there any known off-target interactions of capsaicin with other receptors or enzymes?
A4: While capsaicin is highly selective for the TRPV1 receptor, some studies have suggested potential interactions with other cellular components, although often at higher concentrations than required for TRPV1 activation. For instance, some research has explored capsaicin's effects on androgen receptors in prostate cancer cells.[6] However, comprehensive selectivity profiling data for vocacapsaicin against a broad panel of targets is not widely published.
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental investigation of this compound's off-target effects.
Problem 1: High background signal or false positives in a receptor binding assay.
-
Possible Cause: Non-specific binding of vocacapsaicin or capsaicin to assay components (e.g., membranes, plates).
-
Troubleshooting Steps:
-
Increase Wash Steps: Ensure thorough washing to remove unbound compound.
-
Add Detergent: Include a mild, non-ionic detergent (e.g., Tween-20) in the wash buffer to reduce non-specific binding.
-
Blocking Agents: Utilize a blocking agent, such as bovine serum albumin (BSA), to saturate non-specific binding sites.
-
Assay Buffer Optimization: Adjust the salt concentration of the assay buffer, as higher ionic strength can decrease non-specific interactions.
-
Problem 2: Inconsistent results in a cell-based functional assay (e.g., calcium flux assay).
-
Possible Cause: Poor cell health, inconsistent cell plating, or issues with the fluorescent dye.
-
Troubleshooting Steps:
-
Cell Viability Check: Regularly assess cell viability using a method like Trypan Blue exclusion.
-
Optimize Cell Density: Ensure a consistent number of cells are seeded in each well.
-
Dye Loading Protocol: Optimize the concentration and incubation time of the calcium-sensitive dye.
-
Positive and Negative Controls: Always include appropriate controls, such as a known agonist for the off-target of interest and a vehicle control.
-
Problem 3: Difficulty in distinguishing on-target TRPV1 activity from potential off-target effects in a cellular model.
-
Possible Cause: Endogenous expression of TRPV1 in the cell line used for off-target screening.
-
Troubleshooting Steps:
-
TRPV1 Knockout/Knockdown Cells: Use a cell line where the TRPV1 gene has been knocked out or its expression knocked down using techniques like CRISPR or siRNA.
-
Selective Antagonists: Employ a potent and selective TRPV1 antagonist to block the on-target effect and isolate any remaining cellular response, which would be indicative of off-target activity.
-
Dose-Response Comparison: Compare the concentration-response curve for the observed off-target effect with that of TRPV1 activation. A significant separation in potency may suggest a true off-target interaction.
-
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data from off-target screening assays for vocacapsaicin. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Selectivity Profile of Vocacapsaicin in a Radioligand Binding Assay Panel
| Target | Ligand | % Inhibition at 10 µM Vocacapsaicin | IC50 (µM) |
| TRPV1 (On-Target) | [3H]-Resiniferatoxin | 98% | 0.05 |
| Adrenergic α1A | [3H]-Prazosin | 15% | > 100 |
| Adrenergic β2 | [3H]-CGP-12177 | 8% | > 100 |
| Dopamine D2 | [3H]-Spiperone | 5% | > 100 |
| Muscarinic M1 | [3H]-Pirenzepine | 12% | > 100 |
| Cannabinoid CB1 | [3H]-CP 55,940 | 25% | 50 |
| Sodium Channel (Site 2) | [3H]-Batrachotoxin | 18% | > 100 |
Table 2: Functional Off-Target Profile of Vocacapsaicin in Cellular Assays
| Target/Pathway | Assay Type | Agonist/Antagonist Mode | EC50/IC50 (µM) |
| TRPV1 (On-Target) | Calcium Flux | Agonist | 0.08 |
| hERG Potassium Channel | Patch Clamp | Antagonist | > 100 |
| L-type Calcium Channel | Calcium Flux | Antagonist | > 100 |
| COX-1 Enzyme | Enzyme Activity | Inhibitor | > 100 |
| COX-2 Enzyme | Enzyme Activity | Inhibitor | > 100 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of vocacapsaicin to a panel of receptors.
-
Membrane Preparation: Obtain commercially available cell membranes expressing the target receptor of interest.
-
Assay Buffer: Prepare an appropriate binding buffer specific to the receptor being tested.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of vocacapsaicin (or vehicle control).
-
Incubation: Incubate the plate at a specified temperature and for a duration optimized for the target receptor to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding at each concentration of vocacapsaicin and calculate the IC50 value.
Protocol 2: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for evaluating the inhibitory activity of vocacapsaicin against a panel of protein kinases.
-
Reagents: Obtain purified recombinant kinases, corresponding peptide substrates, and ATP.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and varying concentrations of vocacapsaicin (or a positive control inhibitor and vehicle control).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Use a suitable method to detect kinase activity, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of vocacapsaicin and determine the IC50 value for any kinases that show significant inhibition.
Visualizations
Caption: On-target vs. hypothetical off-target pathways for vocacapsaicin.
Caption: Experimental workflow for investigating vocacapsaicin off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Our Platform — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 2. Concentric Analgesics Publishes Positive Phase 2 Data in ANESTHESIOLOGY [synapse.patsnap.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. Capsaicin - Wikipedia [en.wikipedia.org]
- 6. uspharmacist.com [uspharmacist.com]
- 7. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Vocacapsaicin Hydrochloride Demonstrates Superiority Over Placebo in Post-Surgical Pain Management
A comprehensive review of clinical trial data reveals that a single intraoperative administration of vocacapsaicin hydrochloride significantly reduces postoperative pain and opioid consumption compared to a placebo. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and study design.
Vocacapsaicin, a novel water-soluble prodrug of capsaicin (B1668287), is designed for site-specific, long-acting, non-opioid pain management.[1] Clinical evidence from a robust Phase 2 trial underscores its potential to address the unmet need for effective non-opioid analgesics in the postsurgical setting.[2][3]
Quantitative Comparison of Efficacy: Vocacapsaicin vs. Placebo
The following tables summarize the key efficacy endpoints from a pivotal Phase 2, triple-blinded, randomized, placebo-controlled trial in patients undergoing bunionectomy.[2] The data presented here focuses on the highest tested concentration of vocacapsaicin (0.30 mg/ml) against the placebo group.
Table 1: Pain Reduction at Rest (Numerical Rating Scale - NRS)
| Timepoint | Vocacapsaicin (0.30 mg/ml) Mean Reduction vs. Placebo | p-value |
| First 96 hours (Primary Endpoint) | 33% reduction in pain at rest | 0.005[2][3] |
| First week | 37% reduction in pain at rest | 0.004[2][3] |
| 96 hours | 50% reduction in mean NRS score | 0.010[4] |
| 168 hours (1 week) | 49% reduction in mean NRS score | 0.034[4] |
Table 2: Opioid Consumption and Cessation
| Metric | Vocacapsaicin (0.30 mg/ml) | Placebo | p-value |
| Total Opioid Consumption (first 96 hours) | 50% reduction | - | 0.002[2][3] |
| Opioid-Free Patients (through 96 hours) | 26% | 5% | 0.025[2][4] |
| Opioid Use Cessation by Day 5 | 100% of patients | 16% of patients still required opioids at two weeks | 0.001[3][5] |
| Opioid Requirement at 2 Weeks (TKA study) | 38% of patients | 58% of patients | Not specified |
Experimental Protocol: Phase 2 Bunionectomy Trial
This section details the methodology of the key clinical trial that provides the basis for the comparison.
Study Design: A multicenter, triple-blinded, randomized, placebo-controlled, dose-ranging trial.[2]
Patient Population: 147 adult patients undergoing bunionectomy, a validated model for postsurgical pain assessment.[2][3]
Randomization and Blinding: Patients were randomized in a 1:1:1:1 ratio to receive one of four treatments. The trial was triple-blinded, meaning the patient, investigator, and sponsor were unaware of the treatment allocation.
Intervention: A single, local administration of 14 ml of one of the following was given at the surgical site during the procedure:[2]
-
Vocacapsaicin 0.30 mg/ml
-
Vocacapsaicin 0.15 mg/ml
-
Vocacapsaicin 0.05 mg/ml
-
Placebo
Primary Endpoint: The area-under-the-curve (AUC) of the numerical rating scale (NRS) pain score at rest through 96 hours for the 0.30 mg/ml vocacapsaicin group compared to the placebo group.[2]
Secondary Endpoints: Key secondary endpoints for the 0.30 mg/ml group included:[2][4]
-
Percentage of patients who did not require opioids from 0 to 96 hours.
-
Total opioid consumption through 96 hours.
-
AUC of the NRS pain score for the first week.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of vocacapsaicin and the workflow of the clinical trial.
Caption: Mechanism of action of vocacapsaicin at the surgical site.
Caption: Workflow of the Phase 2 bunionectomy clinical trial.
Safety and Tolerability
Across the reported clinical trial, vocacapsaicin was well tolerated, with no significant differences in the rate, type, or severity of adverse events observed between the vocacapsaicin and placebo groups.[2][4]
Conclusion
The available clinical data strongly supports the efficacy and safety of this compound as a post-surgical analgesic. A single intraoperative dose has been shown to provide pain relief for at least a week and significantly reduce the need for postoperative opioids when compared to a placebo.[2][3] The mechanism, targeting the TRPV1 receptor to induce long-lasting desensitization of pain-sensing nerve fibers without causing sensory numbness or motor weakness, represents a promising advancement in non-opioid pain management.[3][5] Further research, including planned Phase 3 trials, will continue to elucidate the full potential of this novel therapeutic.[5]
References
- 1. Pharmacokinetics and local tissue response to local instillation of vocacapsaicin, a novel capsaicin prodrug, in rat and rabbit osteotomy models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 4. algologia.gr [algologia.gr]
- 5. Concentric Analgesics highlights data on vocacapsaicin for pain relief - Pharmaceutical Technology [pharmaceutical-technology.com]
Vocacapsaicin Hydrochloride: A Comparative Analysis of Analgesic Efficacy
An in-depth evaluation of Vocacapsaicin hydrochloride's performance against alternative analgesics, supported by experimental data and detailed protocols.
This compound is an emerging non-opioid analgesic currently under clinical investigation for the management of postsurgical pain. As a water-soluble prodrug of capsaicin (B1668287), it is designed for single-dose administration at the surgical site.[1][2] This guide provides a comprehensive comparison of this compound with other analgesics, presenting quantitative data from clinical trials, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action
Upon local administration during surgery, this compound is rapidly converted to capsaicin at the surgical site. Capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, activates these receptors on pain-specific nerve fibers.[1] This initial activation can cause a burning sensation, but it is followed by a prolonged period of desensitization of these sensory neurons, leading to durable analgesia.[3][4] This mechanism provides pain relief that can last for weeks to months without inducing sensory numbness or motor weakness, a key differentiator from local anesthetics like bupivacaine (B1668057).[2][5]
Comparative Analgesic Efficacy
Clinical trial data, particularly from a Phase 2 study in patients undergoing bunionectomy, provides quantitative insights into the analgesic efficacy of this compound compared to placebo.
Table 1: Comparison of Analgesic Efficacy in Bunionectomy Patients (Vocacapsaicin 0.30 mg/ml vs. Placebo)
| Efficacy Endpoint | Vocacapsaicin (0.30 mg/ml) | Placebo | Percentage Reduction with Vocacapsaicin | p-value | Reference |
| Pain at Rest (0-96h) | - | - | 33% reduction | 0.005 | [6][7] |
| Pain at Rest (First Week) | - | - | 37% reduction | 0.004 | [6][7] |
| Opioid Consumption (0-96h) | - | - | 50% reduction | 0.002 | [6] |
| Opioid-Free Patients (0-96h) | 26% | 5% | - | 0.025 | [6][7] |
| Time to Opioid Cessation | All patients opioid-free by day 5 | 16% of patients still required opioids at two weeks | - | - | [1][8] |
Table 2: Standardized Effect Size (Cohen's d) vs. Placebo for Post-Bunionectomy Pain
| Analgesic | Effect Size (Cohen's d) | Reference |
| Vocacapsaicin (0.30 mg/ml) | 0.61 | [6][7] |
| Ibuprofen (B1674241) | 0.49 | [3] |
| Acetaminophen (B1664979) | 0.53 | [3] |
| Ibuprofen + Acetaminophen | 1.1 | [3] |
Note: The effect sizes for Ibuprofen and Acetaminophen are provided for context from the literature and were not direct comparisons within the Vocacapsaicin trial.
Data from a Phase 2 trial in patients undergoing total knee arthroplasty (TKA) also demonstrated a reduction in opioid use. Two weeks post-surgery, 38% of patients who received Vocacapsaicin required opioids, compared to 58% in the placebo group.[8][9]
Experimental Protocols
The primary data for Vocacapsaicin's analgesic efficacy comes from a multicenter, randomized, triple-blinded, placebo-controlled Phase 2 clinical trial in patients undergoing bunionectomy.
Study Design:
-
Objective: To evaluate the safety and efficacy of a single intraoperative dose of Vocacapsaicin for postsurgical pain.[7]
-
Population: 147 patients undergoing bunionectomy.[7]
-
Intervention: Patients were randomized (1:1:1:1) to receive a 14 ml local administration of either Vocacapsaicin (0.05 mg/ml, 0.15 mg/ml, or 0.30 mg/ml) or a placebo (vehicle) at the surgical site before wound closure.[6][7]
-
Concomitant Medication: All patients received a standardized perioperative analgesic regimen, including a local anesthetic block (Mayo block) with bupivacaine HCl, 1g of acetaminophen, and 30 mg of ketorolac.[6] Postoperatively, opioids were available as a breakthrough analgesic option for the first 96 hours.[4]
-
Primary Endpoint: The area-under-the-curve of the numerical rating scale (NRS) pain score at rest through 96 hours for the 0.30 mg/ml dose group compared to placebo.[7]
-
Secondary Endpoints: Included the percentage of patients not requiring opioids, total opioid consumption through 96 hours, and pain scores over the first week.[6][7]
Safety and Tolerability
Across the reported clinical trials, Vocacapsaicin was well-tolerated, with no significant differences in the rate, type, or severity of adverse events observed between the treatment and placebo groups.[6][7][10] The safety profile was consistent with typical recovery from the surgical procedures.[10]
Conclusion
A single, local administration of this compound during surgery has demonstrated a statistically significant reduction in postoperative pain and opioid consumption for at least one week compared to placebo.[6] Its unique mechanism of action, which provides prolonged analgesia without the side effects of local anesthetics, positions it as a promising non-opioid alternative for postsurgical pain management.[1] The effect size of Vocacapsaicin (0.30 mg/ml) in the bunionectomy model is greater than that of ibuprofen or acetaminophen administered alone. Further comparative effectiveness studies against other multimodal analgesic strategies will be important in fully defining its clinical role.[4]
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 3. ronlitman.substack.com [ronlitman.substack.com]
- 4. A Spicy New Treatment for Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. algologia.gr [algologia.gr]
- 7. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentric Analgesics presents vocacapsaicin pain relief data [synapse.patsnap.com]
- 9. Concentric Analgesics highlights data on vocacapsaicin for pain relief - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. Vocacapsaicin Reduces Pain and Opioid Use Post-Surgery [medscape.com]
A Comparative Analysis of TRPV1 Agonists for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, supported by experimental data. The information is intended to aid in the selection of appropriate agonists for specific research applications and to provide a deeper understanding of their comparative pharmacology.
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various chemical irritants.[1] Agonists of TRPV1 have been instrumental in elucidating the function of this channel and hold therapeutic promise for the management of chronic pain and other conditions. This guide focuses on a comparative analysis of three well-characterized TRPV1 agonists: Capsaicin, Resiniferatoxin (B1680534) (RTX), and Olvanil (B1677277).
Comparative Performance of TRPV1 Agonists
The potency and efficacy of TRPV1 agonists can vary significantly, influencing their suitability for different experimental paradigms. The following tables summarize key quantitative data for Capsaicin, Resiniferatoxin, and Olvanil.
Table 1: In Vitro Potency and Binding Affinity of TRPV1 Agonists
| Agonist | Species/Cell Line | Assay Type | EC50 | Ki | Reference |
| Capsaicin | Human recombinant (SH-SY5Y) | Calcium Influx | 2.9 nM | - | [1] |
| Rat | Electrophysiology | 2.2 ± 1.2 µM | - | [2] | |
| Native sensory neurons | Electrophysiology | ~0.68–1.1 µM | - | [3] | |
| - | Binding Assay | - | Association constant of 10^6 M-1 | [4] | |
| Resiniferatoxin | Human recombinant (SH-SY5Y) | Calcium Influx | 0.9 nM | - | [1] |
| Rat (CHO cells) | Calcium Uptake | 0.27 nM | 0.043 nM | [5] | |
| Rat vs. Human | Binding Assay | - | Higher affinity for rat TRPV1 | [6] | |
| Olvanil | Human recombinant (SH-SY5Y) | Calcium Influx | 34.7 nM | - | [1] |
| Rat VR1 | - | pEC50 = 8.1 | - | ||
| Human VR1 | - | pEC50 = 7.7 | - | ||
| HEK293/VR1 cells | Binding Assay | - | 0.4 µM | [7] |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum. A lower EC50 indicates higher potency. Ki (Inhibition constant) represents the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Effects of TRPV1 Agonists
| Agonist | Animal Model | Effect | Key Findings | Reference |
| Capsaicin | Rodent (formalin test) | Analgesia | Reduced both acute and inflammatory phases of the formalin response. | [8] |
| Mouse (inflammatory pain) | Analgesia | Analgesic effect enhanced and prolonged in inflammatory states. | [9] | |
| Rat (tonic pain model) | Analgesia | Significant analgesic effects when administered to neonatal rats or locally to peripheral nerves. | [10] | |
| Resiniferatoxin | Mouse (LPS-induced inflammation) | Anti-inflammatory | Significantly inhibited pro-inflammatory cytokines (TNF-α, IL-1β) and nitric oxide. | [11] |
| Mouse (pulpal inflammation) | Anti-inflammatory | Anti-inflammatory effect similar to ibuprofen (B1674241) and dexamethasone. | [12] | |
| Dog (osteoarthritis) | Analgesia | Ameliorated pain-related behavior. | [13] | |
| Olvanil | Rat (capsaicin-induced hyperalgesia) | Analgesia | Reduced thermal hyperalgesia without producing pungency. | [14][15] |
| Rodent (formalin test) | Analgesia | Efficacious in reducing both phases of the formalin response, comparable to morphine. | [8] | |
| Rabbit (cutaneous blood flow) | Vasodilation | 10-fold more potent than capsaicin in stimulating sensory nerve efferent function. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of TRPV1 agonists.
Calcium Imaging Assay using Fluo-4 AM
This protocol describes a method for monitoring intracellular calcium changes in response to TRPV1 agonist stimulation in cultured cells.
Materials:
-
HEK-293 cells stably expressing TRPV1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
TRPV1 agonist stock solution (e.g., Capsaicin in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing TRPV1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator. Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, dilute the stock solution in serum-free DMEM or HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[17]
-
-
Wash: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Agonist Application and Imaging:
-
Place the dish or plate on the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading (excitation ~488 nm, emission ~520 nm).
-
Add the TRPV1 agonist at the desired concentration to the cells.
-
Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to represent the relative change in intracellular calcium (ΔF/F0).
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for recording TRPV1-mediated currents from cultured cells using the whole-cell patch-clamp technique.
Materials:
-
Cultured cells expressing TRPV1 (e.g., DRG neurons or HEK-293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH)
-
TRPV1 agonist stock solution
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the tip of the pipette to ensure a smooth surface for sealing.
-
Cell Preparation: Place the coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Gigaohm Seal Formation:
-
Fill the micropipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a target cell.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: After establishing a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and diffusional access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit TRPV1 currents.
-
Perfuse the cell with the external solution containing the TRPV1 agonist at various concentrations.
-
Record the resulting inward currents, which are indicative of TRPV1 channel activation.
-
-
Data Analysis: Analyze the current-voltage relationship, dose-response curves (to determine EC50), and channel kinetics from the recorded currents.
Visualizing a Key Experimental Workflow and Signaling Pathway
To further clarify the experimental and biological processes, the following diagrams have been generated using Graphviz.
Experimental Workflow: Calcium Imaging Assay
Caption: Workflow for a calcium imaging assay to measure TRPV1 activation.
TRPV1 Signaling Pathway
References
- 1. Activation of recombinant human TRPV1 receptors expressed in SH-SY5Y human neuroblastoma cells increases [Ca(2+)](i), initiates neurotransmitter release and promotes delayed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels. [escholarship.org]
- 5. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resiniferatoxin binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olvanil | TRPV1 agonist | Probechem Biochemicals [probechem.com]
- 8. Systemic capsaicin and olvanil reduce the acute algogenic and the late inflammatory phase following formalin injection into rodent paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analgesic effect induced by capsaicin is enhanced in inflammatory states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the analgesic effects of capsaicin using a new rat model for tonic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Resiniferatoxin exhibits anti-inflammatory property by inhibits pro-inflammatory mediators in endotoxin-challenged mice [internal-frontiersin.org]
- 12. Effect of treatment with resiniferatoxin in an experimental model of pulpal inflammatory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-nociceptive and desensitizing effects of olvanil on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-nociceptive and desensitizing effects of olvanil on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Olvanil: more potent than capsaicin at stimulating the efferent function of sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of Vocacapsaicin Hydrochloride for Postsurgical Pain Management
An in-depth review of clinical trial data for Vocacapsaicin hydrochloride, offering a comparison with alternative postsurgical pain treatments and a detailed look at its mechanism of action.
For Researchers, Scientists, and Drug Development Professionals.
This compound, a novel, non-opioid analgesic, is emerging as a promising therapeutic for the management of postsurgical pain. Administered as a single dose during surgery, this water-soluble prodrug of capsaicin (B1668287) is designed to provide prolonged pain relief, potentially reducing or eliminating the need for postoperative opioids. This guide provides a comprehensive statistical analysis of its clinical trial performance, a comparison with established and alternative treatments, and a detailed examination of the experimental protocols and underlying signaling pathways.
Performance Comparison: Vocacapsaicin vs. Alternatives in Bunionectomy
Bunionectomy serves as a validated and common model for assessing the efficacy of analgesics in managing acute postsurgical pain.[1][2] The following tables summarize the key efficacy and safety findings from a pivotal Phase 2 clinical trial of Vocacapsaicin and compare them with data from clinical trials of other commonly used analgesics in the same surgical setting.
Efficacy: Pain Reduction and Opioid Consumption
| Treatment (Dosage) | Primary Endpoint (Pain Reduction vs. Placebo) | Opioid Consumption Reduction (vs. Placebo) | Patients Opioid-Free (Treatment vs. Placebo) | Time to First Opioid Use (Treatment vs. Placebo) | Source |
| Vocacapsaicin (0.30 mg/mL) | 33% reduction in pain at rest over 96 hours (AUC)[3][4] | 50% reduction over 96 hours[3][4] | 26% vs. 5% through 96 hours[3][4] | Not explicitly reported, but 100% of vocacapsaicin group stopped opioids by Day 5 vs. 16% in control group.[5] | [3][4][5] |
| Vocacapsaicin (0.15 mg/mL) | 20% reduction in pain at rest over 96 hours (AUC)[3] | Not explicitly reported | 17% vs. 5% through 96 hours[3] | Not reported | [3] |
| Vocacapsaicin (0.05 mg/mL) | 21% reduction in pain at rest over 96 hours (AUC)[3] | Not explicitly reported | 19% vs. 5% through 96 hours[3] | Not reported | [3] |
| Liposomal Bupivacaine (B1668057) (120 mg) | Significant reduction in cumulative pain scores (AUC) through 24 hours[6][7] | Significantly reduced total consumption of rescue opioids through 24 hours[7] | 7.2% vs. 1% avoided opioid rescue in first 24 hours[6] | 7.2 hours vs. 4.3 hours[6] | [6][7] |
| Diclofenac (B195802) Potassium Liquid-Filled Capsules (25 mg) | Not directly reported as AUC, but fewer patients requested opioid rescue medication. | Fewer patients requested opioid rescue medication during inpatient (4.8%–44.7% vs. 25.0%–90.4%) and outpatient (3.7%–16.0% vs. 13.1%–46.4%) periods.[8] | Not directly comparable | Not reported | [8] |
Safety and Tolerability
| Treatment | Adverse Events | Source |
| Vocacapsaicin (all doses) | No difference in the rate, type, or severity of adverse events among the study groups. The observed adverse events were consistent with typical recovery from bunionectomy.[3] | [3] |
| Liposomal Bupivacaine | Most common adverse events were nausea, vomiting, and constipation.[7] Fewer adverse events reported compared to placebo (59.8% vs. 67.7%).[6] | [6][7] |
| Diclofenac Potassium Liquid-Filled Capsules | Patients taking rescue opioids reported more adverse events (mostly opioid-related) than those who did not.[8] | [8] |
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for the interpretation of their results. Below are the detailed protocols for the key Vocacapsaicin clinical trial and a representative comparator study.
Vocacapsaicin Phase 2 Trial (NCT03599089)
-
Study Design: A multicenter, randomized, triple-blinded, placebo-controlled, dose-ranging trial.[3][4]
-
Patient Population: 147 patients undergoing bunionectomy.[3][4]
-
Intervention: Patients were randomized (1:1:1:1) to receive a single intraoperative administration of 14 mL of one of three Vocacapsaicin concentrations (0.05 mg/mL, 0.15 mg/mL, or 0.30 mg/mL) or a placebo (vehicle).[3][4]
-
Concomitant Medication: All patients received a standardized multimodal analgesia regimen, which included a nonsteroidal anti-inflammatory drug (NSAID) and a regional Mayo block with bupivacaine.[9]
-
Primary Endpoint: The area under the curve (AUC) of the numerical rating scale (NRS) pain score at rest through 96 hours for the 0.30 mg/mL dose group compared to placebo.[3][4]
-
Secondary Endpoints: Included the percentage of patients who were opioid-free, total opioid consumption, and pain scores over the first week.[4]
Liposomal Bupivacaine Phase 3 Trial (DepoFoam® Bupivacaine)
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled Phase 3 clinical study.[6]
-
Patient Population: Patients undergoing bunionectomy.[6]
-
Intervention: Patients received either 120 mg of DepoFoam® bupivacaine (n=97) or a placebo (n=96) via wound infiltration before surgical closure.[6]
-
Primary Efficacy Measure: Area under the curve (AUC) of Numeric Rating Scale (NRS) pain scores through 24 hours.[6]
-
Other Efficacy Measures: AUC of NRS at other time points, the proportion of patients who were pain-free, time to first opioid use, and total postsurgical consumption of supplemental opioid medication.[6]
Mechanism of Action and Signaling Pathway
Vocacapsaicin is a prodrug that rapidly converts to capsaicin at the surgical site.[5] Capsaicin, the active compound in chili peppers, exerts its analgesic effect by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptive (pain-sensing) nerve fibers.[10]
Activation of the TRPV1 channel leads to an influx of cations, primarily calcium and sodium, causing depolarization of the neuron and the initial sensation of heat and pain.[10] However, prolonged activation of TRPV1 leads to a state of "defunctionalization" or desensitization of the nociceptor.[11] This is thought to be mediated by a large influx of calcium, which triggers intracellular signaling cascades that ultimately lead to a reversible reduction in the nerve's ability to transmit pain signals. This prolonged analgesic effect is a key differentiator from local anesthetics that block nerve conduction entirely, often causing numbness and motor weakness.
Caption: TRPV1 Receptor Activation by Capsaicin.
Experimental Workflow: A Hypothetical Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating a postsurgical analgesic like Vocacapsaicin.
Caption: Generalized Experimental Workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. Bunionectomy as an Acute Postoperative Pain Model: Overview of Common Experimental Methods, and Insights from Past Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. algologia.gr [algologia.gr]
- 4. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. A phase 3, randomized, placebo-controlled trial of DepoFoam® bupivacaine (extended-release bupivacaine local analgesic) in bunionectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal bupivacaine: an innovative nonopioid local analgesic for the management of postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of rescue opioid use in patients with post-bunionectomy pain treated with diclofenac potassium liquid-filled capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Vocacapsaicin: A Head-to-Head Comparison with Other Analgesics for Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vocacapsaicin, a novel, non-opioid analgesic, with other commonly used analgesics for the management of postoperative pain. The information presented is based on available clinical and preclinical data to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Executive Summary
Vocacapsaicin, a water-soluble prodrug of capsaicin (B1668287), offers a unique mechanism of action for sustained postoperative pain relief. Administered locally during surgery, it rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This activation leads to a prolonged state of analgesia by desensitizing pain-conducting nerve fibers without causing sensory numbness or motor weakness, a key differentiator from local anesthetics like bupivacaine.[1][2] Clinical trial data from a Phase 2 study in patients undergoing bunionectomy demonstrates a significant reduction in pain intensity and opioid consumption compared to placebo.[3][4] While direct head-to-head trials with other analgesics are not yet available, the standardized effect size of Vocacapsaicin in this model was greater than that reported for ibuprofen (B1674241) or acetaminophen (B1664979) alone.[3][5]
Mechanism of Action: TRPV1 Pathway
Vocacapsaicin's analgesic effect is mediated through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[6][7]
Comparative Efficacy: Vocacapsaicin vs. Placebo
The following table summarizes the key efficacy endpoints from the Phase 2 clinical trial of Vocacapsaicin (0.30 mg/mL) in patients undergoing bunionectomy.[3][4][8]
| Efficacy Endpoint | Vocacapsaicin (0.30 mg/mL) | Placebo | P-value |
| Pain at Rest (0-96h, AUC) | 33% reduction | - | 0.005 |
| Opioid Consumption (0-96h) | 50% reduction | - | 0.002 |
| Patients Requiring No Opioids (0-96h) | 26% | 5% | 0.025 |
| Pain at Rest (0-1 week, AUC) | 37% reduction | - | 0.004 |
AUC: Area Under the Curve
Comparative Efficacy: Effect Size vs. Other Analgesics
While no direct head-to-head trials are available, a comparison of standardized effect sizes (Cohen's d) for pain reduction in the bunionectomy model provides some context for Vocacapsaicin's relative efficacy.[3][5]
| Analgesic | Standardized Effect Size (Cohen's d) vs. Placebo |
| Vocacapsaicin (0.30 mg/mL) | 0.61 |
| Ibuprofen | 0.49 |
| Acetaminophen | 0.53 |
| Ibuprofen + Acetaminophen | 1.1 |
Safety and Tolerability
In the Phase 2 bunionectomy trial, Vocacapsaicin was well-tolerated, with no significant differences in the rate, type, or severity of adverse events compared to the placebo group.[3][4] An initial, transient increase in pain was observed in the first few hours post-surgery in the Vocacapsaicin groups, which is consistent with the initial excitatory phase of TRPV1 activation by capsaicin.[3][9]
Experimental Protocols
Clinical Trial: Vocacapsaicin in Bunionectomy (NCT03599089)
This protocol provides a summary of the methodology used in the Phase 2 clinical trial of Vocacapsaicin.[4][10]
Primary Objective: To evaluate the efficacy of a single intraoperative administration of Vocacapsaicin versus placebo in subjects undergoing an elective bunionectomy.[10]
Key Methodological Points:
-
Design: Phase 2, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Intervention: A single intraoperative dose of Vocacapsaicin (0.05, 0.15, or 0.30 mg/mL) or placebo administered to the surgical site.[4]
-
Primary Endpoint: Area under the curve (AUC) of the Numerical Rating Scale (NRS) pain score at rest through 96 hours.[4][8]
-
Secondary Endpoints: Total opioid consumption, percentage of patients not requiring opioids, and pain intensity over one week.[4][8]
Preclinical Model: Carrageenan-Induced Paw Edema
This model is a standard preclinical assay to evaluate the anti-inflammatory and analgesic effects of novel compounds.[11][12][13]
Objective: To assess the anti-inflammatory and anti-hyperalgesic effects of a test compound.
Methodology:
-
Induction: A sterile solution of carrageenan is injected into the plantar surface of the hind paw of the test animal (typically a rat or mouse).[11] This induces a localized inflammatory response characterized by edema, erythema, hyperalgesia, and allodynia.[14][15]
-
Treatment: The test compound (e.g., a capsaicin-based formulation) is administered, often at a predetermined time before or after carrageenan injection.
-
Assessment:
Preclinical Model: Formalin Test
The formalin test is used to assess analgesic efficacy in a model of continuous, moderate pain.[16][17]
Objective: To evaluate the central and peripheral analgesic activity of a compound.
Methodology:
-
Induction: A dilute solution of formalin is injected into the plantar surface of the hind paw.[16] This elicits a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase.[17]
-
Treatment: The test compound is administered prior to the formalin injection.
-
Assessment: The animal is observed, and the time spent licking or biting the injected paw is recorded. Inhibition of the first phase suggests a central mechanism of action, while inhibition of the second phase points to a peripheral anti-inflammatory effect.[17]
Conclusion
Vocacapsaicin represents a promising advancement in non-opioid postoperative pain management. Its novel mechanism of action, targeting TRPV1 receptors to induce long-lasting analgesia without motor or sensory deficits, distinguishes it from existing local anesthetics. The available Phase 2 clinical data demonstrates its potential to significantly reduce postoperative pain and opioid consumption. Further research, including direct head-to-head comparative trials, will be crucial to fully elucidate its position in the clinical armamentarium for postoperative pain management.
References
- 1. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 3. algologia.gr [algologia.gr]
- 4. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ronlitman.substack.com [ronlitman.substack.com]
- 6. Use of Capsaicin to Treat Pain: Mechanistic and Therapeutic Considerations [mdpi.com]
- 7. Capsaicin - Wikipedia [en.wikipedia.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. A Spicy New Treatment for Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Effect of neonatal treatment with capsaicin on carrageenan-induced paw oedema in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Capsaicin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.5.3 Formalin and capsaicin tests [bio-protocol.org]
- 17. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Vocacapsaicin Hydrochloride Study Findings: A Comparative Guide for Researchers
An in-depth analysis of Vocacapsaicin hydrochloride's performance in post-surgical pain management, benchmarked against alternative therapies. This guide provides a comprehensive overview of supporting clinical data, detailed experimental protocols, and the underlying mechanism of action to aid researchers, scientists, and drug development professionals in evaluating its potential.
This compound, a novel, water-soluble prodrug of capsaicin (B1668287), is emerging as a promising non-opioid therapeutic for extended post-surgical pain relief. Administered locally during surgery, it is designed to provide sustained analgesia, potentially reducing or eliminating the need for postoperative opioids. This guide examines the reproducibility of its clinical study findings, compares its efficacy with standard-of-care alternatives, and provides detailed insights into its mechanism of action and experimental methodologies.
Comparative Efficacy: this compound vs. Alternatives
Clinical trial data for this compound has consistently demonstrated a significant reduction in pain and opioid consumption compared to placebo. While direct head-to-head trials with other local anesthetics are not yet widely published, the existing evidence suggests a favorable profile for this compound, particularly in its duration of action.
Local anesthetics like bupivacaine (B1668057) are a cornerstone of post-surgical pain management. However, their analgesic effects are typically limited to 24 to 48 hours.[1] Extended-release formulations, such as liposomal bupivacaine, have been developed to prolong this effect, but studies have shown they often fail to provide analgesia beyond 48 hours in orthopedic surgery.[1]
In contrast, Phase 2 clinical trials of this compound have shown a persistent treatment effect for at least two weeks.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal Phase 2 clinical trial of this compound in patients undergoing bunionectomy, a standard model for assessing post-surgical pain.
Table 1: Pain Reduction vs. Placebo (Bunionectomy Model) [2][4][5][6][7]
| Timeframe | Vocacapsaicin (0.30 mg/mL) Pain Reduction (Median Decrease) | p-value |
| First 96 hours (at rest) | 33% | 0.005 |
| First week (at rest) | 37% | 0.004 |
Table 2: Opioid Consumption Reduction vs. Placebo (Bunionectomy Model) [2][4][5][6][7]
| Timeframe | Vocacapsaicin (0.30 mg/mL) Opioid Consumption Reduction (Median Decrease) | p-value |
| First 96 hours | 50% | 0.002 |
Table 3: Opioid-Free Patients (Bunionectomy Model) [2][4][5][6]
| Timeframe | Percentage of Opioid-Free Patients (Vocacapsaicin 0.30 mg/mL) | Percentage of Opioid-Free Patients (Placebo) | p-value |
| Through 96 hours | 26% | 5% | 0.025 |
| By Day 5 | 100% | 84% (16% still required opioids) | 0.001 |
Mechanism of Action: The TRPV1 Signaling Pathway
This compound's therapeutic effect is mediated by its active metabolite, capsaicin, which is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[5] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive (pain-sensing) neurons.[8]
The binding of capsaicin to the TRPV1 receptor initiates a cascade of events leading to a prolonged state of analgesia.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and Efficacy of Vocacapsaicin for Management of Postsurgical Pain: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. algologia.gr [algologia.gr]
- 5. Concentric Analgesics Announces Peer-Reviewed Publication of Positive Phase 2 Clinical Data — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 6. Concentric Analgesics Publishes Positive Phase 2 Data in ANESTHESIOLOGY [synapse.patsnap.com]
- 7. medscape.com [medscape.com]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Vocacapsaicin Hydrochloride: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of vocacapsaicin hydrochloride. This document provides immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
This compound is a water-soluble prodrug of capsaicin (B1668287), the active component in chili peppers. It is designed to rapidly convert to capsaicin at physiological pH. Due to the potent nature of capsaicin as a TRPV1 agonist, causing a strong burning sensation upon contact with skin or mucous membranes, proper handling and disposal procedures are critical to ensure the safety of laboratory personnel.
Hazardous Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its rapid conversion to capsaicin means that it should be handled with the same precautions as capsaicin itself. Capsaicin is classified as a hazardous substance with the following potential effects:
-
Acute Toxicity: Fatal if swallowed.
-
Serious Eye Damage: Causes severe eye irritation and potential for serious damage.
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.
-
Respiratory Irritation: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes:
-
Gloves: Nitrile gloves are required.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: A properly fitted respirator should be used when handling the powder form or when there is a risk of aerosolization.
All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedure for this compound
The following procedure is recommended for the safe disposal of this compound from a laboratory setting. This procedure incorporates a chemical inactivation step to convert the vocacapsaicin to capsaicin, followed by treatment to denature the resulting capsaicin before final disposal as hazardous waste.
1. Preparation for Disposal:
-
Ensure all necessary PPE is worn correctly.
-
Perform all disposal steps within a certified chemical fume hood.
-
Have a designated hazardous waste container, properly labeled for "this compound Waste," ready.
2. Inactivation of this compound:
-
This compound is stable in acidic solutions but rapidly hydrolyzes to capsaicin at a neutral or alkaline pH. This property can be used for its initial inactivation.
-
For liquid waste containing this compound, carefully adjust the pH to ≥ 7.5 using a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide (B78521) solution). This will facilitate the conversion to capsaicin.
-
For solid waste, dissolve the this compound in a suitable solvent (e.g., ethanol) first, and then adjust the pH of the solution as described above.
3. Chemical Degradation of Capsaicin:
-
After the conversion to capsaicin, a chemical degradation step is recommended to reduce its hazardous properties.
-
A dilute bleach solution (e.g., a 1:10 dilution of household bleach, which is approximately 0.5% sodium hypochlorite) can be used to denature the capsaicin.
-
Slowly and carefully add the bleach solution to the capsaicin-containing waste. Be aware that the reaction may generate heat and fumes, which is why this step must be performed in a fume hood.
-
Allow the mixture to react for at least one hour to ensure complete degradation.
4. Final Waste Collection:
-
After the inactivation and degradation steps, the resulting solution should be collected in the designated hazardous waste container.
-
All contaminated materials, including gloves, disposable lab coats, pipette tips, and any absorbent materials used for spills, must also be placed in the hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
5. Spill Cleanup:
-
In case of a spill, evacuate the area and prevent others from entering.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Gently wet the absorbent material with a soapy water solution to prevent the powder from becoming airborne.
-
Carefully scoop the material into the hazardous waste container.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. Several cleaning cycles may be necessary. For non-porous surfaces, wiping with rubbing alcohol can also be effective in removing capsaicin residue.
6. Final Disposal:
-
Seal the hazardous waste container securely.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound or its treated waste down the drain or in the regular trash.
Quantitative Data
| Property | Value | Source |
| This compound Solubility | Water-soluble | Internal Data |
| Vocacapsaicin Conversion Half-life at pH 7.5, 37°C | ~3 minutes | Internal Data |
| Capsaicin Solubility in PBS (pH 7.2) | At least 0.1 mg/mL | [1] |
| Capsaicin Solubility in Ethanol, DMSO, Dimethylformamide | At least 30 mg/mL | [1] |
Experimental Protocols
In Vivo Pharmacokinetics in Rats:
-
Objective: To determine the pharmacokinetic profile of this compound and its conversion to capsaicin in Sprague Dawley rats.
-
Methodology:
-
A cohort of Sprague Dawley rats is administered a subcutaneous injection of this compound dissolved in saline at a dose of 1.62 mg/kg.
-
Blood samples are collected at predetermined time points post-administration.
-
Plasma concentrations of this compound and capsaicin are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.[2]
-
Clinical Trial in Bunionectomy Patients:
-
Objective: To evaluate the safety and efficacy of vocacapsaicin for the management of postsurgical pain in patients undergoing bunionectomy.
-
Methodology:
-
A randomized, triple-blind, placebo-controlled study is conducted in patients scheduled for bunionectomy.
-
Patients are randomized to receive a single intraoperative administration of vocacapsaicin (at concentrations of 0.05 mg/mL, 0.15 mg/mL, or 0.30 mg/mL) or placebo (vehicle).[3]
-
The study drug is administered to the surgical site prior to wound closure.
-
The primary efficacy endpoint is the assessment of pain intensity at rest using a numerical rating scale (NRS) over a 96-hour period.[3][4]
-
Secondary endpoints include opioid consumption and the proportion of patients who are opioid-free.[3][4]
-
Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Simplified signaling pathway of Vocacapsaicin via TRPV1 activation.
References
Essential Safety and Logistics for Handling Vocacapsaicin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like Vocacapsaicin hydrochloride is paramount. As a prodrug of capsaicin (B1668287), a potent TRPV1 agonist, this compound requires stringent safety protocols to prevent accidental exposure and ensure a safe laboratory environment.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its solid form, a comprehensive set of personal protective equipment and engineering controls must be utilized to minimize exposure. Capsaicin and its analogs are potent irritants to the skin, eyes, and respiratory tract.[2][3]
Quantitative Data Summary
| Parameter | Specification | Source |
| Occupational Exposure Limits (OELs) | Not established for this compound. Follow guidelines for potent compounds. | N/A |
| Glove Type | Nitrile gloves are recommended as capsaicin is an oily substance.[2] | [2][4] |
| Eye Protection | Chemical safety goggles with a full seal are mandatory. A face shield is also recommended.[5] | [4][5] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is necessary when handling the powder.[3][4] | [3][4] |
| Ventilation | All handling of this compound powder must be conducted in a certified chemical fume hood.[3] | [3][6] |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the essential steps for safely managing this compound from receipt to disposal.
1. Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the supplier's SDS for this compound. If an SDS is not available, consult the SDS for capsaicin as a reference.[3]
-
Designate a Handling Area: All work with solid this compound must be performed within a designated area inside a chemical fume hood.[3]
-
Assemble PPE: Don all required PPE before entering the designated handling area. This includes a lab coat, nitrile gloves, and chemical safety goggles.[2][4][5] A face shield and respiratory protection should be used when handling the powder.[4][5]
2. Handling the Compound
-
Weighing: To prevent inhalation of airborne particles, handle the solid compound with care.[7] Use a microbalance within the fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[5][6] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][8]
3. Spill and Emergency Procedures
-
Minor Spills: For small spills of the solid, gently cover with an absorbent material, then carefully sweep it up and place it in a sealed container for disposal.[5] Avoid generating dust.[5]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[7]
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]
-
Ingestion: If the person is conscious, have them rinse their mouth with water and seek immediate medical attention.[8]
-
4. Disposal Plan
-
Waste Collection: All disposable materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste. Place them in a clearly labeled, sealed waste container.
-
Unused Compound: Do not dispose of unused this compound down the drain.[4]
-
Disposal Method: The preferred method for disposal is through a licensed hazardous waste disposal company.[9][10] If a take-back program is available, that is also a recommended option.[9][11][12]
-
Household Trash (Not Recommended for Labs): For informational purposes, the FDA provides guidelines for disposing of unused medicines in household trash if no other options are available. This involves mixing the medication with an undesirable substance like coffee grounds or kitty litter, placing it in a sealed bag, and then into the trash.[9][10][11] This method is generally not suitable for a laboratory setting.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifemedz.com [lifemedz.com]
- 3. ehs.wwu.edu [ehs.wwu.edu]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pocketnurse.com [pocketnurse.com]
- 9. fda.gov [fda.gov]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
- 12. hhs.gov [hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
